The table below summarizes the core chemical and regulatory information for Triricinolein.
| Property | Description |
|---|---|
| Systematic IUPAC Name | Propane-1,2,3-triyl tris[(9Z,12R)-12-hydroxyoctadec-9-enoate] [1] |
| Common Synonyms | Glyceryl this compound; Glycerol triricinoleate; Ricinoleic acid triglyceride [1] |
| Chemical Formula | C57H104O9 [1] [2] [3] |
| Molecular Weight | 933.43 g·mol⁻¹ [1] [3] |
| CAS Numbers | 2540-54-7 [2], 15505-14-3 [4] [3] |
| Appearance | Colourless Oil [3] |
| Key Suppliers | SynZeal (CAT# SZ-T089001) [2], Alfa Chemistry (ACM15505143) [4] |
The biosynthesis of this compound in castor bean (Ricinus communis) endosperm involves a series of enzymatic reactions primarily on the endoplasmic reticulum [5] [6]. Ricinoleic acid is incorporated into the sn-2 position of phosphatidylcholine (PC) before being assembled into triacylglycerols (TAGs) [5].
Biosynthesis pathway of this compound from oleoyl-CoA [5] [6].
In pharmaceutical development, this compound is used as a reference standard for quality control. The table below lists known impurities which are critical for method validation and regulatory submissions [7].
| Impurity Name | Molecular Weight (g·mol⁻¹) | CAS Number | Supplier Catalog Number |
|---|---|---|---|
| This compound Impurity 1 | 915.44 | NA | AR-T06057 [7] |
| This compound Impurity 2 | 917.45 | NA | AR-T06058 [7] |
| This compound Impurity 3 | 891.41 | 2281875-36-1 | AR-T06059 [7] |
| This compound Impurity 4 | 919.47 | 303082-20-4 | AR-T06060 [7] |
| This compound Impurity 5 | 915.44 | NA | AR-T06061 [7] |
| This compound Impurity 6 | 915.44 | NA | AR-T06062 [7] |
| This compound Impurity 7 | 917.45 | NA | AR-T06063 [7] |
Triricinolein is the triacylglycerol formed from three molecules of ricinoleic acid esterified to a glycerol backbone [1]. The core of its stereochemistry lies in the ricinoleic acid chains and the glycerol center.
| Property | Value / Description |
|---|---|
| Boiling Point | 879.2 ± 65.0 °C (Predicted) [1] |
| Density | 0.977 ± 0.06 g/cm³ (Predicted) [1] |
| Physical Form | Colourless Oil [1] |
| Solubility | Slightly soluble in Acetone and Chloroform [1] |
| Storage | Amber Vial, Refrigerator (Light Sensitive) [1] |
The isomeric landscape of this compound is complex, arising from both the configuration of its stereocenters and the positional arrangement of its fatty acid chains.
Types of Isomers: As a molecule with multiple stereocenters, this compound can exist as several stereoisomers [4]. These are molecules with the same atomic connectivity but different spatial arrangements. Stereoisomers include:
Experimental Determination:
The following diagram illustrates the logical relationship between the different isomeric forms of this compound, based on the principles of stereochemistry.
Logical relationships between the isomeric forms of this compound.
While the search results do not detail specific signaling pathways for this compound, they highlight relevant experimental workflows and the importance of pathway analysis in biological contexts.
General workflow for the enzymatic production of diricinolein from this compound.
To complete a comprehensive whitepaper, the following areas require deeper investigation beyond the current search results:
Triricinolein is the triglyceride exclusively formed from three molecules of ricinoleic acid. Its chemical structure is central to the properties of castor oil [1].
Castor oil must be extracted from castor seeds and refined to produce a pure product. The workflow below illustrates the major steps from raw seeds to isolated ricinoleic acid.
Workflow for obtaining ricinoleic acid from castor seeds.
Castor oil is extracted from seeds via several methods [5] [3]:
Crude castor oil contains impurities and must be refined through a standard sequence [5]:
This process yields pure, refined castor oil consisting mainly of this compound and is free of toxic ricin [4].
The properties of castor oil are largely dictated by the high content of this compound and the structure of ricinoleic acid, which features a hydroxyl group, a double bond, and a carboxylic acid group [3] [4].
The table below summarizes key physical properties of castor oil [4]:
| Property | Value / Description |
|---|---|
| Viscosity | 889.3 centistokes [4] |
| Density | 0.959 g/mL [4] |
| Refractive Index | 1.480 [4] |
| Pour Point | 2.7 °C [4] |
| Flash Point | 145 °C [4] |
| Appearance | Colourless to pale yellow, viscous liquid [6] |
| Solubility | Soluble in alcohols; limited solubility in aliphatic petroleum solvents [3] |
For many applications, pure ricinoleic acid is required. It is isolated from this compound in castor oil via hydrolysis. The following diagram compares two primary hydrolysis pathways.
Two main reaction pathways for obtaining ricinoleic acid from castor oil.
This two-step process is often used for biodiesel production and acid isolation [5] [4]:
The unique structure of ricinoleic acid from this compound hydrolysis allows diverse chemical transformations, making castor oil a critical renewable resource for functional materials [3].
The table below outlines key derivative types and their primary industrial uses [5] [3] [6]:
| Derivative Type | Production Reaction | Key Applications |
|---|---|---|
| Hydrogenated Castor Oil | Hydrogenation | Hard waxes, greases, moisture-resistant coatings [6] |
| Dehydrated Castor Oil | Dehydration | Paints, varnishes, protective coatings [3] |
| Blown Castor Oil | Air oxidation at high temperature | Plasticizer for inks, lacquers, adhesives [6] |
| Sebacic Acid & Heptanal | Pyrolysis / Caustic fusion | Biodegradable polymers, plastics, perfumes [5] |
| Estolides | Esterification | Bio-lubricants with excellent low-temperature properties [5] |
The therapeutic and industrial value of castor oil largely depends on ricinoleic acid, which must be isolated from the triricinolein triglyceride. The general preparation workflow involves breaking the ester bonds in this compound, as shown below.
Several methods have been developed for this hydrolysis, each with its own advantages and drawbacks [1]. The table below compares the key techniques.
| Method | Key Feature | Reported Conversion Rate | Key Considerations |
|---|---|---|---|
| Twitchell Process [1] | Uses a lipophilic sulphonic acid reagent (Twitchell reagent) as an emulsifier and catalyst with sulfuric acid. | ~93% | Batch process, long reaction time (36-48 hours), uses strong acid. |
| Alkaline-Catalyzed Hydrolysis [1] | Employs a base to saponify the triglyceride. | Information not specified in results | A common classical method. |
| Lipase-Catalyzed Hydrolysis [1] | Uses the enzyme lipozyme TL IM; considered a green method. | 96.2 ± 1.5% | High efficiency, enzymatic process, avoids harsh chemicals. |
| Transesterification followed by Hydrolysis [1] | Castor oil is first transesterified with methanol to form methyl ricinoleate, which is then hydrolyzed. | Information not specified in results | Two-step process. |
The functional groups of ricinoleic acid enable diverse chemical reactions, making it a valuable intermediate. In pharmaceuticals, it is used as a purgative in its triglyceride form (castor oil) and is converted into derivatives for advanced applications [2] [1].
The core structure of a triglyceride consists of a glycerol backbone esterified with three fatty acid chains [1] [2].
The following diagram illustrates the core architecture and the condensation reaction:
Diagram of triglyceride formation via condensation reaction, creating three ester bonds.
| Aspect | Description | Quantitative Detail / Implication |
|---|---|---|
| Glycerol Backbone | 3-carbon sugar alcohol | Provides 3 hydroxyl (-OH) sites for esterification [1]. |
| Ester Bonds | Covalent linkage between glycerol & fatty acids. | 3 ester bonds per triglyceride molecule; formed via release of 1 H₂O molecule per bond [4]. |
| Fatty Acid Chain Length | Length of hydrocarbon tails. | Typically 12-24 carbon atoms [2]. Influences melting point and metabolic energy yield. |
| Degree of Saturation | Presence of double bonds. | Saturated: No double bonds, straight chains, higher melting point (solid). Unsaturated: ≥1 double bond(s), kinked chains, lower melting point (liquid) [1] [5]. |
| Spatial Configuration | Orientation around double bonds. | cis: Common in nature, creates a bend. trans: Rare in nature, chain remains straighter [1]. |
De Novo Synthesis Pathway The primary biochemical pathway occurs in the endoplasmic reticulum. Glycerol-3-phosphate (G3P) serves as the backbone precursor, undergoing sequential acylation [2]:
The workflow for synthesizing and analyzing triglycerides is shown below:
Workflow for triglyceride synthesis and analytical techniques.
Key Analytical Techniques For precise structural elucidation, the following methodologies are employed [3]:
Triglycerides are not merely energy reservoirs; they play multiple critical roles in biological systems [1] [3] [2]:
This compound is a specific triglyceride where all three fatty acid chains are ricinoleic acid. Ricinoleic acid is a unique 18-carbon unsaturated fatty acid with a double bond between carbons 9 and 10 (in cis configuration), and a hydroxyl group (-OH) attached to the 12th carbon. This hydroxyl group is an unusual feature that gives ricinoleic acid, and thus this compound, distinctive chemical properties, such as higher reactivity and solubility compared to triglycerides based on common fatty acids.
The table below summarizes the basic physical property data available for this compound. Please note that some values are predicted rather than experimentally confirmed [1].
| Property | Value / Description |
|---|---|
| Chemical Name | 12-Hydroxy-9-octadecenoic acid 1,2,3-propanetriyl ester [1] |
| CAS Registry Number | 15505-14-3 [1] |
| Molecular Formula | C57H104O9 [1] |
| Molecular Weight | 933.43 g/mol [1] |
| Physical State | Oil [1] |
| Boiling Point | 879.2 ± 65.0 °C (Predicted) [1] |
| Density | 0.977 ± 0.06 g/cm³ (Predicted) [1] |
| Solubility | Slightly soluble in acetone and chloroform [1] |
| Storage Recommendations | Amber vial, refrigerator; noted as light-sensitive [1] |
Although direct stability data is limited, one research study and several general analytical techniques can provide a methodological framework for your own investigation.
Reactivity and Handling Clues: One study on the lipase-catalyzed methanolysis of this compound suggests it requires careful control of reaction parameters, indirectly pointing to its reactivity under specific conditions [2]. The recommended storage in an amber, refrigerated vial and its classification as light-sensitive directly informs handling protocols to maintain stability [1].
Recommended Analytical Techniques: To build a complete stability profile, the following thermal analysis techniques are highly relevant, though their application to this compound specifically is not detailed in the search results [3] [4]:
The following diagram outlines a potential experimental workflow for characterizing this compound's stability by integrating these techniques.
Enzymatic transesterification represents a sustainable biocatalytic approach for modifying triglyceride structures under mild reaction conditions while maintaining high regioselectivity and enantioselectivity. This technology offers significant advantages over conventional chemical methods, including reduced energy consumption, minimal waste generation, and preservation of heat-sensitive functional groups. Triricinolein, the primary triglyceride component of castor oil, possesses unique chemical characteristics due to the presence of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) which contains both a hydroxyl group and a double bond in its fatty acid chain. This distinctive molecular structure makes this compound an valuable substrate for producing specialized chemicals with applications in pharmaceuticals, lubricants, polymers, and biofuels.
The enzymatic processing of this compound requires careful consideration of the hydroxyl functionality present in its fatty acid chains, which can lead to unintended side reactions or enzyme inhibition if not properly controlled. These application notes provide detailed protocols and methodological considerations for researchers seeking to implement enzymatic transesterification of this compound in both discovery and development settings. The procedures outlined herein are designed to maximize reaction efficiency, product yield, and reproducibility while maintaining the integrity of the sensitive hydroxyl groups present in the substrate molecule.
Transesterification is a fundamental organic reaction wherein the alkoxy group of an ester compound is exchanged with the alkoxy group of an alcohol. This process represents a nucleophilic acyl substitution reaction that can be catalyzed by acid, base, or enzymatic catalysts [1] [2]. In the context of triglyceride chemistry, transesterification involves the reaction between a triglyceride (such as this compound) and an alcohol, resulting in the production of fatty acid alkyl esters and glycerol. The reaction proceeds through three consecutive reversible steps, where triglycerides are first converted to diglycerides, then to monoglycerides, and finally to glycerol, with one ester molecule being liberated at each stage [1].
The equilibrium nature of transesterification necessitates strategic approaches to shift the reaction toward the desired products. From a thermodynamic perspective, employing an excess of alcohol drives the equilibrium toward ester production according to Le Chatelier's principle [2]. Alternatively, selective removal of byproducts can also enhance conversion. The reaction can be performed in both stoichiometric and catalytic quantities, with enzymatic methods typically employing catalytic amounts of lipases. The fundamental transesterification equation for triglycerides follows this general representation:
Triglyceride + 3R'OH ⇌ Mixture of Fatty Acid Alkyl Esters + Glycerol
Lipase-catalyzed transesterification operates through a ping-pong bi-bi mechanism involving the formation of an acyl-enzyme intermediate. The catalytic triad of lipases (typically composed of serine, aspartate or glutamate, and histidine residues) facilitates a two-step process: first, the nucleophilic serine attacks the carbonyl carbon of the ester substrate, forming a covalent acyl-enzyme complex while releasing the first alcohol product; second, a nucleophilic alcohol attacks the acyl-enzyme complex, releasing the transesterified product and regenerating the free enzyme [3]. This mechanism is significantly influenced by the unique structural characteristics of lipases, many of which possess a helical "lid" domain that covers the active site in aqueous environments and opens at lipid-water interfaces—a phenomenon known as interfacial activation [4] [3].
The regioselectivity of lipases represents a crucial consideration in this compound transesterification. Lipases can be categorized as non-selective, sn-1,3-selective, or sn-2-selective based on their preference for specific positions on the glycerol backbone [5]. For this compound modification, sn-1,3-selective lipases offer particular utility by enabling partial functionalization while preserving the fatty acid at the sn-2 position. Additionally, certain lipases exhibit fatty acid chain selectivity, showing preference or discrimination against specific structural features such as the hydroxyl group in ricinoleic acid. Geotrichum candidum lipase, for instance, has demonstrated notable selectivity for ricinoleic acid,
making it particularly suitable for this compound transesterification [6].
Successful enzymatic transesterification of this compound requires careful optimization of multiple reaction parameters that collectively influence enzyme activity, stability, and reaction kinetics. The water content in the reaction system must be precisely controlled, as lipases require minimal essential water to maintain their active conformation while excessive water promotes competitive hydrolysis reactions [5]. The molar ratio of alcohol to triglyceride significantly impacts reaction equilibrium, with typical optimal ratios ranging from 3:1 to 6:1, though higher ratios may cause enzyme inhibition or deactivation, particularly with short-chain alcohols like methanol [7] [5]. Reaction temperature must balance enhanced reaction kinetics against enzyme thermal denaturation, with most lipases performing optimally between 30°C and 50°C [8] [5].
The choice of enzyme source and formulation dramatically influences reaction rate, selectivity, and stability. Commercial immobilized lipases such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and Rhizopus oryzae lipase immobilized on CaCO₃ have demonstrated efficacy in triglyceride transesterification [8] [3]. Enzyme immobilization not only facilitates catalyst recovery and reuse but often enhances stability under process conditions. For this compound specifically, Geotrichum candidum lipase has shown particular promise due to its recognized selectivity for ricinoleic acid esters [6].
Table 1: Optimization Ranges for Key Reaction Parameters in Enzymatic Transesterification
| Parameter | Typical Range | Optimal Value | Impact on Reaction |
|---|---|---|---|
| Temperature | 30-60°C | 30-37°C | Higher temperatures increase rate but risk enzyme denaturation |
| Enzyme Loading | 1-50% (w/w of oil) | 10-42% | Higher loading increases rate but adds cost |
| Alcohol:Oil Molar Ratio | 3:1-6:1 | 3:1-4:1 | Excess alcohol drives equilibrium but may inhibit enzyme |
| Water Content | 0.05-30% (w/w of oil) | 5-20% | Essential for enzyme activity but promotes hydrolysis |
| Reaction Time | 4-72 hours | 12-48 hours | Varies with other parameters; longer times increase conversion |
| Agitation Rate | 150-250 rpm | 200 rpm | Enhances mass transfer without damaging immobilized enzyme |
The strategic selection of lipases with complementary properties can dramatically enhance transesterification efficiency through synergistic effects. Combining lipases with different regioselectivities (e.g., sn-1,3-selective lipases with non-selective lipases) often improves overall conversion by enabling more complete modification of all three positions on the glycerol backbone [5]. Research has demonstrated that carefully designed combi-lipase systems can achieve significantly higher conversion rates compared to single-enzyme systems, with optimal biodiesel production achieved using specific ratios of Thermomyces lanuginosus lipase, Candida antarctica lipase B, and Rhizomucor miehei lipase [5].
For this compound transesterification, the unique hydroxyl group present in ricinoleic acid necessitates special consideration regarding enzyme compatibility and potential inhibition. Lipases from specific microbial sources, including Geotrichum candidum, Rhizopus oryzae, and Moesziomyces antarcticus, have demonstrated effectiveness with ricinoleic acid-containing substrates [6]. The presence of hydroxyl groups can influence reaction kinetics and regioselectivity, potentially requiring adjusted reaction conditions or specialized enzyme formulations to achieve optimal results.
Table 2: Lipase Enzymes with Demonstrated Efficacy in Transesterification
| Enzyme Source | Regioselectivity | Immobilization Support | Applications | Compatibility with this compound |
|---|---|---|---|---|
| Candida antarctica Lipase B | Non-selective | Acrylic resin | Biodiesel, specialty esters | Moderate |
| Rhizopus oryzae | sn-1,3-selective | CaCO₃ | Biodiesel, food fats | High |
| Geotrichum candidum | Fatty acid selective | Various | Ricinoleic acid enrichment | Excellent |
| Thermomyces lanuginosus | sn-1,3-selective | Silica granules | Biodiesel, food processing | Moderate |
| Rhizomucor miehei | sn-1,3-selective | Anion exchange resin | Food fats, biodiesel | Moderate |
This protocol describes the small-scale transesterification of this compound with ethanol using immobilized Rhizopus oryzae lipase, adapted from established methodologies with specific modifications for ricinoleic acid-containing triglycerides [8] [6]. The procedure is designed for a 10-gram reaction scale, which provides sufficient material for analysis while allowing for efficient parameter screening.
Materials and Equipment:
Step-by-Step Procedure:
Critical Notes:
Product Separation:
Analytical Methods:
Thin-Layer Chromatography (TLC):
Gas Chromatography (GC) Analysis:
Calculation of Conversion:
Successful enzymatic transesterification of this compound typically yields 60-95% conversion to fatty acid alkyl esters within 24 hours under optimized conditions, with the specific composition of reaction products varying based on enzyme selectivity and reaction parameters [5] [6]. For sn-1,3-selective lipases, the primary products include fatty acid alkyl esters, 2-monoricinolein, and 1,2-diricinolein, while non-selective lipases produce a more complex mixture containing both positional isomers. The unique hydroxyl group in ricinoleic acid esters facilitates characterization by various spectroscopic methods, including FT-IR (showing strong -OH stretching at 3200-3500 cm⁻¹) and NMR spectroscopy.
The time course of transesterification typically follows a characteristic profile with an initial lag phase (potentially due to enzyme activation or substrate diffusion), followed by a period of rapid conversion, and finally a plateau as the reaction approaches equilibrium. Monitoring this progression allows for calculation of initial reaction rates and identification of the optimal reaction duration. When working with this compound, researchers should anticipate potential side reactions, including intramolecular lactonization of ricinoleic acid esters under acidic conditions or at elevated temperatures, which can be identified by GC-MS through the appearance of peaks with characteristic mass spectra.
Table 3: Expected Products from Enzymatic Transesterification of this compound
| Product Class | Specific Compounds | Analytical Characteristics | Potential Applications |
|---|---|---|---|
| Fatty Acid Alkyl Esters | Methyl/ethyl ricinoleate | GC retention time, hydroxyl group in structure | Biodiesel, lubricants, cosmetics |
| Partial Glycerides | 1-Monoricinolein, 2-Monoricinolein | TLC Rf, HPLC retention, NMR | Emulsifiers, pharmaceutical intermediates |
| Partial Glycerides | 1,2-Diricinolein, 1,3-Diricinolein | TLC Rf, regioselective analysis | Specialty chemicals, polymer precursors |
| Byproducts | Glycerol, ricinoleic acid lactones | GC, HPLC, colorimetric assays | Food, pharmaceutical, cosmetic industries |
Common challenges in enzymatic this compound transesterification include low conversion rates, enzyme inhibition, and unwanted side products. For reactions exhibiting suboptimal conversion, consider stepwise alcohol addition to mitigate enzyme inhibition, particularly when using methanol or ethanol [5]. If hydrolysis predominates over transesterification, reduce water content by increasing the concentration of activated molecular sieves or using solvent-free conditions. When encountering enzyme deactivation, evaluate thermal stability and consider implementing temperature-staged reactions or switching to more robust immobilized enzyme formulations.
For specialized applications requiring high-purity ricinoleate esters, implement a selective transesterification approach using Geotrichum candidum lipase, which demonstrates preferential activity toward ricinoleic acid esters [6]. This enzyme's unique selectivity enables enrichment of ricinoleate content in the product fraction. Following initial transesterification, fractionation using short-path distillation or chromatographic separation can yield products with tailored composition for specific applications. When developing analytical methods for these systems, include appropriate reference standards for both ricinoleic acid and its lactone derivative to accurately quantify both desired products and potential side products.
The enzymatic transesterification of this compound enables production of specialized ricinoleic acid esters with applications across multiple industries. In the pharmaceutical sector, ricinoleic acid and its derivatives exhibit biological activity, with purified ethyl ricinoleate serving as a starting material for synthetic derivatives with potential therapeutic applications [6]. The lubricant industry values ricinoleate esters for their excellent low-temperature properties and biodegradability, while the cosmetic industry utilizes these compounds as emollients and formulation aids. Additionally, methyl ricinoleate demonstrates potential as a biofuel component with improved cold-flow properties compared to conventional biodiesel.
Future methodological developments will likely focus on enzyme engineering to enhance stability, activity, and specificity toward ricinoleic acid esters. Immobilization technologies employing novel supports such as magnetic nanoparticles or graphene-based materials offer potential for improved enzyme recovery and reusability. Process intensification approaches, including continuous-flow reactors and ultrasound-assisted transesterification, may further improve efficiency and scalability. The integration of enzymatic this compound transesterification with biorefinery concepts could enable more comprehensive utilization of castor oil components, contributing to the development of sustainable chemical production platforms.
These application notes provide comprehensive methodologies for the enzymatic transesterification of this compound, with specific considerations for the unique hydroxylated structure of ricinoleic acid. The protocols outlined enable researchers to implement and optimize these biocatalytic transformations while understanding the critical parameters that influence reaction outcomes. The enzymatic approach offers significant advantages for producing ricinoleic acid esters with applications across pharmaceutical, cosmetic, lubricant, and biofuel sectors, contributing to the development of sustainable chemical processes.
Figure 1: Experimental workflow for enzymatic transesterification of this compound, showing key steps from substrate preparation to product analysis and enzyme recovery.
Figure 2: Enzymatic transesterification mechanism showing the ping-pong bi-bi pathway with acyl-enzyme intermediate formation.
Introduction Triricinolein (also known as glyceryl triricinoleate) is the chief triglyceride constituent of castor oil, comprising three molecules of ricinoleic acid esterified to a glycerol backbone [1]. Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid featuring a hydroxyl group at the C12 position, which gives it and its derivatives unique chemical and functional properties [2]. This document summarizes the available information on this compound and details the methods for obtaining its primary building block, ricinoleic acid, for research and development purposes.
1. Chemical Profile and Relevance this compound is the active principle behind the purgative use of castor oil and is also employed as a solvent for several medically useful alkaloids [1]. The ricinoleic acid moiety is of significant interest due to its analgesic and anti-inflammatory effects, which have been pharmacologically characterized as resembling a non-pungent, capsaicin-like agent [3]. Furthermore, the functional groups (-COOH, -OH, -C=C-) on ricinoleic acid make it a valuable intermediate in synthesizing biodegradable polymers, lubricants, coatings, and surfactants, and it acts as an effective capping agent in nanomaterial synthesis [4] [5].
2. Preparation of Ricinoleic Acid from Castor Oil Since ricinoleic acid is bound in its esterified form within this compound, the first step in its utilization is isolation from castor oil. The table below summarizes several hydrolysis methods for this process [5].
Table 1: Methods for Preparing Ricinoleic Acid from Castor Oil
| Method | Process Description | Key Features |
|---|---|---|
| Twitchell Process | Hydrolysis using a lipophilic sulphonic acid reagent (Twitchell reagent) as an emulsifier and catalyst, with sulfuric acid, at atmospheric pressure over 36-48 hours. | A conventional, batch-mode method. Conversion rate approx. 93%. |
| Colgate-Emery Process | Continuous, high-pressure hydrolysis using water at high temperature and pressure (e.g., 250°C, 50 bar). | A continuous industrial process. Requires high-pressure equipment. |
| Alkaline-Catalyzed Hydrolysis | Saponification of castor oil using an alkaline catalyst (e.g., NaOH or KOH) to produce ricinoleate soap, followed by acidification to liberate the free acid. | A common chemical method. May involve multiple steps. |
| Transesterification & Hydrolysis | Castor oil is first transesterified with methanol (using a base catalyst) to produce methyl ricinoleate. The ester is then hydrolyzed to ricinoleic acid. | Involves an intermediate purification step via the methyl ester. |
| Lipase-Catalyzed Hydrolysis | Hydrolysis using a specific lipase enzyme (e.g., Lipozyme TL IM) as a biocatalyst. | Most effective method; a green technique with a high conversion rate of 96.2% [5]. |
The following workflow diagram illustrates the two main pathways for obtaining ricinoleic acid: direct hydrolysis of castor oil and the transesterification-hydrolysis route.
Diagram 1: Workflow for obtaining ricinoleic acid from castor oil. The enzymatic hydrolysis path is highlighted as the most effective green method.
3. Protocol for Lipase-Catalyzed Hydrolysis of Castor Oil Based on the reviewed literature, the following protocol is recommended for the preparation of ricinoleic acid due to its high efficiency and green chemistry profile [5].
Objective: To hydrolyze castor oil (this compound) into ricinoleic acid and glycerol using a lipase enzyme.
Principle: The lipase enzyme (e.g., Lipozyme TL IM) catalyzes the hydrolysis of the ester bonds in triglycerides, selectively releasing free fatty acids.
Materials:
Procedure:
Given the lack of a direct synthesis protocol in the search results, a potential enzymatic esterification strategy can be proposed based on the properties of ricinoleic acid.
Hypothesis: this compound can be synthesized via enzymatic esterification of glycerol with ricinoleic acid, using a lipase catalyst in a controlled, low-water environment.
Table 2: Key Experimental Parameters for Proposed Synthesis
| Parameter | Condition / Specification | Rationale |
|---|---|---|
| Reactants | Glycerol (1 mol), Ricinoleic Acid (3 mol) | Stoichiometric ratio for triglyceride formation. |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | High activity for esterification, tolerant to high temps, easily reusable. |
| Reactor | Stirred-Tank Batch Reactor | Allows for precise control of temperature and mixing. |
| Temperature | 50-70 °C | Balances reaction rate with enzyme stability. |
| Pressure | Atmospheric or slightly reduced | To facilitate the removal of water by-product. |
| Water Removal | Molecular Sieves or Pervaporation | Shifts equilibrium towards esterification by removing water. |
| Reaction Medium | Solvent-free or t-Butanol | A solvent-free system is greener; t-BuOH can dissolve reactants while maintaining enzyme activity. |
| Reaction Time | 8-24 hours | To be optimized based on conversion monitoring. |
The proposed experimental workflow for this synthesis is outlined below.
Diagram 2: Proposed experimental workflow for the enzymatic synthesis of this compound.
While a direct protocol for synthesizing this compound from ricinoleic acid is not detailed in the available literature, the information provided establishes a strong foundation. The efficient preparation of ricinoleic acid from castor oil via enzymatic hydrolysis is a readily available and scalable first step. Subsequent enzymatic esterification under controlled conditions presents a promising and green route for the de novo synthesis of this compound, which should be a focus of future experimental work.
The following diagram outlines the key stages in developing and validating an HPLC-DAD method, synthesized from the research:
Here are the core methodologies you can adapt for triricinolein analysis, based on proven approaches from the literature.
Proper sample preparation is critical for reproducible results.
These parameters form the backbone of the HPLC-DAD method.
For any method to be credible, it must undergo rigorous validation. The table below summarizes the key criteria and typical acceptance limits based on ICH guidelines and the research provided.
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze ≥5 concentrations of analyte in triplicate. Plot peak area vs. concentration [1] [2]. | Correlation coefficient (R²) ≥ 0.999 [1] [2]. |
| Limit of Detection (LOD) & Quantification (LOQ) | LOD = 3.3 × (σ/S); LOQ = 10 × (σ/S), where σ is std dev of response, S is slope of calibration curve [2]. | Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ [2]. |
| Accuracy | Spiked recovery test: Add known amounts of standard to a pre-analyzed sample. Calculate % recovery [1]. | Recovery rates typically between 94% and 108% [1] [8] [2]. |
| Precision | Repeatability (Intra-day): Analyze multiple replicates (n≥3) at low/medium/high concentrations on the same day. Intermediate Precision (Inter-day): Repeat the procedure on 3 different days [1]. | Relative Standard Deviation (RSD) ≤ 2.5% for retention time and peak area [1]. | | System Suitability Test (SST) | Before analysis, inject a standard solution to evaluate key parameters [1]. | Resolution (Rs) ≥ 1.5; Tailing Factor (As) 0.8-1.2; RSD of peak areas from repeated injections ≤ 2% [1]. |
To adapt these general protocols for This compound, consider the following:
Triricinolein, the principal triglyceride derived from castor oil, possesses unique physicochemical properties due to its ricinoleic acid composition with a hydroxyl functional group. This structure provides amphiphilic characteristics that make it particularly suitable for pharmaceutical applications, especially in enhancing solubility of poorly water-soluble drugs. When encapsulated within poly(lactic-co-glycolic acid) (PLGA) nanocapsules, this compound can be leveraged to develop advanced drug delivery systems with controlled release profiles and improved bioavailability. PLGA, an FDA-approved biodegradable polymer, offers exceptional versatility in drug delivery applications due to its tunable degradation kinetics, which can be modified by adjusting the lactide to glycolide ratio and molecular weight. The combination of this compound with PLGA creates a synergistic delivery platform capable of addressing multiple formulation challenges, including protection of sensitive active ingredients, enhanced tissue penetration, and targeted delivery.
The development of nanocapsules for pharmaceutical applications has gained significant momentum in recent years, with nanoscale delivery systems demonstrating superior performance in both diagnostic and therapeutic contexts. Nanocapsules are defined as vesicular systems consisting of a liquid core surrounded by a polymeric shell, typically ranging from 10-1000 nm in size. This structure provides distinct advantages over other nanoparticle systems, including high encapsulation efficiency for hydrophobic compounds like this compound, protection from degradation, and controlled release kinetics. The application of PLGA-based nanocapsules has been extensively explored in cancer therapy, where they have shown promise in tumor-targeted drug delivery, gene therapy, and diagnostic applications [1]. The encapsulation of triglyceride compounds within polymeric nanocapsules represents an innovative approach to enhancing the delivery of lipophilic bioactive compounds, potentially improving their pharmacokinetic profiles and therapeutic efficacy while reducing systemic side effects.
The formulation of PLGA nanocapsules containing this compound requires careful consideration of multiple interdependent parameters that collectively determine the critical quality attributes of the final product. The PLGA composition significantly influences degradation kinetics and drug release profiles, with 50:50 lactide:glycolide ratio polymers typically providing faster degradation rates compared to 75:25 compositions. This selection is particularly important for this compound delivery, as the triglyceride nature of the compound may interact differently with various polymer compositions. Additionally, the molecular weight of PLGA affects both the nanoparticle size and the release kinetics, with lower molecular weight polymers (e.g., 17 kDa) generally resulting in smaller particles but faster release rates compared to higher molecular weight variants (e.g., 153 kDa) [2]. The polymer concentration typically ranges from 5-15 mg/mL in the organic phase, with higher concentrations generally yielding larger nanocapsules but potentially improving encapsulation efficiency for lipophilic compounds like this compound.
The surfactant system plays a dual role in both the formation and stabilization of nanocapsules. Polyvinyl alcohol (PVA) at concentrations of 1-5% is commonly employed, with higher concentrations typically producing smaller particles due to improved stabilization of the oil-water interface during emulsion formation. Alternatively, TPGS (vitamin E PEG succinate) has demonstrated significant advantages as a stabilizer, particularly for enhancing encapsulation efficiency and providing additional antioxidant properties that may benefit oxidative labile compounds [3]. The organic solvent selection must balance solubility properties with toxicity concerns and evaporation characteristics. Dichloromethane (DCM) provides excellent polymer solubility and relatively low boiling point, facilitating faster solvent evaporation during processing. However, ethyl acetate (EA) offers lower toxicity and is generally preferred when possible, though it may require longer evaporation times or optimized process conditions to achieve similar results [3].
Systematic optimization approaches are essential for developing a robust nanocapsule formulation with this compound. The Design of Experiments (DoE) methodology provides a structured framework for evaluating the complex interactions between multiple formulation and process parameters. Response surface methodology, particularly central composite designs, enables efficient exploration of the design space while identifying optimal conditions that satisfy multiple critical quality attributes simultaneously. The primary optimization targets typically include minimizing particle size and polydispersity index while maximizing encapsulation efficiency and controlling the initial burst release. For this compound, special consideration should be given to the oil-to-polymer ratio, which directly influences both the encapsulation efficiency and the release characteristics of the final nanocapsules.
Table 1: Formulation Parameter Optimization Guide for PLGA Nanocapsules Containing this compound
| Parameter | Range | Effect on Small Size | Effect on High EE | Recommended Starting Point |
|---|---|---|---|---|
| PLGA Concentration | 5-15 mg/mL | Higher concentration increases size | Moderate improvement with higher concentration | 10 mg/mL |
| PVA Concentration | 1-5% w/v | Higher concentration decreases size | Minimal direct effect | 3% w/v |
| Organic:Aqueous Phase Ratio | 0.167-0.5 | Lower ratio decreases size | Higher ratio may improve EE | 0.25 |
| Sonication Amplitude/Time | 25-75% amplitude for 1-5 min | Higher energy decreases size | Potential degradation at high energy | 50% amplitude, 2 min |
| This compound:PLGA Ratio | 0.1:1-0.5:1 w/w | Higher ratio may increase size | Higher ratio typically improves EE | 0.3:1 w/w |
| Surfactant Type | PVA vs. TPGS | TPGS may yield smaller sizes | TPGS may improve EE for lipophilic compounds | TPGS for high EE |
Recent advances in process intensification approaches, including microfluidics and ultrasound-assisted synthesis, offer improved control over nanocapsule characteristics. Microfluidic platforms enable precise mixing of organic and aqueous phases, resulting in narrower size distributions and improved batch-to-batch reproducibility compared to conventional methods [4]. Additionally, the incorporation of PEGylated PLGA or surface modification with PEG in the formulation can enhance the stability and biological performance of the nanocapsules by reducing opsonization and extending systemic circulation time, which may be particularly beneficial for targeted delivery applications [4].
The nanoprecipitation technique, also known as solvent displacement, represents a straightforward and efficient approach for encapsulating lipophilic compounds like this compound within PLGA nanocapsules. This method relies on the controlled deposition of polymer at the interface of an organic solvent and a non-solvent phase, resulting in the spontaneous formation of nanocapsules. Begin by preparing the organic phase containing 10 mg/mL PLGA and this compound (recommended starting ratio 0.3:1 w/w this compound:PLGA) in acetonitrile or acetone. The aqueous phase should consist of a 3% w/v PVA solution or 0.3% w/v TPGS as stabilizer. The critical process parameter in nanoprecipitation is the injection rate of the organic phase into the aqueous phase, which should be controlled using a syringe pump at approximately 1 mL/min under constant magnetic stirring at 600 rpm. Following the injection, continue stirring for an additional 30 minutes to allow for complete nanoparticle formation before proceeding to solvent removal.
The solvent elimination step is typically achieved through reduced pressure evaporation or continuous stirring at ambient conditions for 2-4 hours, depending on the solvent used. For acetonitrile, which has relatively high water solubility, the process can be accelerated by applying mild heat (30-35°C) while maintaining stirring. The resulting nanocapsule suspension must then be purified to remove excess stabilizer, non-encapsulated this compound, and organic solvent residues. This is optimally achieved by centrifugation at 14,000 × g for 20 minutes, followed by resuspension of the pellet in distilled water. This washing procedure should be repeated three times to ensure complete removal of unencapsulated material [2]. For larger batch sizes, cross-flow filtration or gel permeation chromatography may be employed as alternative purification methods. The final nanocapsule suspension can be used directly for characterization or lyophilized for long-term storage using appropriate cryoprotectants such as 5% trehalose.
The following workflow diagram illustrates the key steps in the nanoprecipitation method:
The emulsification-solvent evaporation method is particularly suitable for encapsulating this compound in PLGA nanocapsules, as it efficiently handles lipophilic compounds and provides high encapsulation efficiency. This technique involves creating an oil-in-water (o/w) emulsion where the organic phase containing both polymer and active compound is dispersed as fine droplets in an aqueous stabilizer solution, followed by evaporation of the organic solvent to solidify the nanocapsules. Begin by preparing the organic phase consisting of PLGA (10 mg/mL) and this compound dissolved in dichloromethane or ethyl acetate. The aqueous phase should contain an appropriate stabilizer such as PVA (3% w/v) or TPGS (0.3% w/v). The emulsification step is critical and is achieved by adding the organic phase to the aqueous phase under high-shear mixing using a probe sonicator at 50% amplitude for 2-3 minutes in an ice bath to prevent premature solvent evaporation and thermal degradation of components.
Following emulsion formation, the solvent evaporation process is conducted by continuous magnetic stirring at 400-600 rpm for 3-4 hours at room temperature, allowing complete solvent elimination and nanocapsule hardening. For larger scale production, reduced pressure evaporation can significantly reduce processing time. The purification process involves centrifugation at 14,000 × g for 20 minutes to collect the nanocapsules, followed by resuspension in distilled water. This washing procedure should be repeated three times to ensure complete removal of stabilizer and unencapsulated this compound [2] [3]. For the double emulsion variant (w/o/w) that would be applicable for hydrophilic compounds, additional steps are required to create the primary water-in-oil emulsion before forming the final double emulsion. However, for lipophilic this compound, the single emulsion approach is sufficient and more straightforward. The final nanocapsule product can be stored as a suspension or lyophilized with appropriate cryoprotectants for long-term stability.
Lyophilization, or freeze-drying, is a critical step for ensuring the long-term stability of PLGA nanocapsules containing this compound, as aqueous suspensions are susceptible to physical and chemical degradation over time. The cryoprotectant selection significantly influences the preservation of nanocapsule characteristics during the freeze-drying process and subsequent reconstitution. Trehalose at 5% w/v concentration has demonstrated excellent performance as a cryoprotectant for PLGA nanocapsules, maintaining particle size distribution and preventing aggregation upon reconstitution. The lyophilization protocol should include freezing at -80°C for 4-6 hours, primary drying at -40°C for 24-48 hours under vacuum (<0.1 mBar), and secondary drying at 25°C for 4-6 hours to reduce residual moisture content below 2%. The lyophilized nanocapsules should be stored in sealed containers under inert gas (e.g., nitrogen or argon) at -20°C to prevent oxidation of the this compound and polymer degradation. Under these conditions, the nanocapsules typically maintain their physicochemical characteristics for at least 12 months.
Comprehensive physical characterization of PLGA nanocapsules containing this compound is essential to ensure consistent quality and performance. Particle size distribution and polydispersity index (PDI) are typically determined by dynamic light scattering (DLS), which provides information about the average diameter and size homogeneity of the nanocapsule population. The target particle size for most drug delivery applications ranges from 150-300 nm with a PDI value below 0.2, indicating a monodisperse population suitable for reproducible in vivo behavior. Zeta potential measurement provides information about the surface charge of nanocapsules, which influences both physical stability and biological interactions. Values exceeding ±30 mV typically indicate good colloidal stability due to electrostatic repulsion between particles, while lower values may require stabilizers to prevent aggregation [2] [3]. Morphological examination using scanning electron microscopy (SEM) or transmission electron microscopy (TEM) confirms the spherical structure and core-shell architecture of the nanocapsules, while also verifying the size measurements obtained from DLS.
Table 2: Standard Characterization Parameters for this compound-Loaded PLGA Nanocapsules
| Parameter | Analytical Method | Acceptance Criteria | Clinical Significance |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering | 150-300 nm | Impacts tissue penetration and cellular uptake |
| Polydispersity Index | Dynamic Light Scattering | ≤0.2 | Indicates batch homogeneity and reproducibility |
| Zeta Potential | Laser Doppler Electrophoresis | ±30 mV or higher | Predicts physical stability and in vivo behavior |
| Encapsulation Efficiency | HPLC/GC after separation | ≥80% | Directly affects dosing accuracy and cost |
| Drug Loading | HPLC/GC calculation | 5-20% w/w | Determines administration volume and regimen |
| In Vitro Release | Dialysis membrane method | Sustained profile over 7-28 days | Predicts in vivo release kinetics and duration |
| Sterility | Membrane filtration or direct inoculation | No growth | Essential for parenteral administration |
The structural integrity and core-shell morphology of nanocapsules can be further confirmed by advanced microscopic techniques such as atomic force microscopy (AFM) and cryo-TEM, which provide high-resolution images without potential artifacts from sample drying. Additionally, nanoparticle tracking analysis (NTA) offers complementary size distribution data based on individual particle tracking, which can be particularly valuable for polydisperse samples where DLS may overemphasize larger particles. The physical stability of the nanocapsule formulation should be evaluated under both storage conditions (lyophilized and reconstituted states) and physiological-mimicking conditions through monitoring of size, PDI, and zeta potential over time.
Chemical characterization of this compound-loaded PLGA nanocapsules ensures both the quality of the formulation and compliance with regulatory requirements. Encapsulation efficiency and drug loading capacity are determined by extracting this compound from a known quantity of nanocapsules using appropriate organic solvents followed by quantitative analysis via high-performance liquid chromatography (HPLC) with evaporative light scattering detection or gas chromatography (GC) with flame ionization detection. The chemical stability of both this compound and PLGA polymer should be assessed under various storage conditions using techniques such as Fourier-transform infrared spectroscopy (FTIR) to monitor chemical bond integrity, and nuclear magnetic resonance (NMR) spectroscopy to detect potential degradation products. Additionally, residual solvent content must be quantified using gas chromatography to ensure compliance with regulatory limits, particularly when using Class 2 solvents like dichloromethane.
The in vitro release profile of this compound from PLGA nanocapsules is typically evaluated using dialysis membrane methods under sink conditions. The release medium should be selected based on the intended route of administration, with phosphate-buffered saline (PBS, pH 7.4) commonly used for systemic delivery, and simulated gastrointestinal fluids for oral administration. Samples are collected at predetermined time intervals and analyzed for this compound content using appropriate analytical methods. The release kinetics can be modeled using various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism and predict in vivo performance. Additionally, the sterility of the final product for parenteral applications must be confirmed according to pharmacopeial methods, while endotoxin levels should be determined using the Limulus Amebocyte Lysate (LAL) test to ensure compliance with regulatory requirements for injectable products.
The following diagram illustrates the complete characterization workflow:
The formulation of PLGA nanocapsules containing this compound may present several challenges that require systematic troubleshooting to achieve optimal results. Aggregation of nanocapsules during or after preparation is a frequent issue, often resulting from insufficient stabilizer concentration, inappropriate pH conditions, or high ionic strength in the suspension medium. This can be addressed by optimizing the type and concentration of stabilizer, with TPGS often providing superior stabilization compared to PVA for lipophilic core nanocapsules. Additionally, inadequate encapsulation efficiency of this compound may occur due to partitioning of the compound into the external aqueous phase during preparation. This challenge can be mitigated by adjusting the organic solvent selection, reducing the processing temperature to minimize compound diffusion, or modifying the core composition to enhance this compound solubility in the internal phase. Implementing a DoE approach to systematically evaluate the interaction between these parameters typically yields the most efficient path to resolution.
Solvent residue in the final product represents another significant challenge, particularly when using dichloromethane, which has stringent regulatory limits for pharmaceutical products. This issue can be addressed by extending the evaporation time, applying reduced pressure during stirring, or implementing a secondary drying step such as fluidized bed drying for lyophilized products. For nanocapsules intended for parenteral administration, sterilization presents an additional challenge, as autoclaving may deform the polymer structure and compromise nanocapsule integrity. Alternative sterilization methods such as gamma irradiation, ethylene oxide treatment, or aseptic processing throughout the entire preparation procedure should be considered. Incomplete redispersion of lyophilized nanocapsules is another common issue, which can be minimized by optimizing the cryoprotectant type and concentration, controlling the freezing rate during lyophilization, and implementing a structured reconstitution protocol.
Physical instability of this compound-loaded PLGA nanocapsules may manifest as particle aggregation, sedimentation, or changes in size distribution over time. These issues can be addressed through careful optimization of stabilizer systems and storage conditions. The incorporation of PEGylated polymers or surface coating with PEG can enhance stability through steric stabilization mechanisms, particularly for nanocapsules intended for systemic administration [4]. Additionally, lyophilization with appropriate cryoprotectants such as trehalose or sucrose significantly improves long-term stability by preventing Oswald ripening and particle fusion in aqueous suspensions. The chemical stability of both this compound and PLGA polymer must also be considered, as hydrolysis, oxidation, or polymer degradation can compromise product quality and performance. Storage under inert atmosphere, protection from light, and maintenance of appropriate temperature and humidity conditions are essential preservation strategies.
The release kinetics stability represents another critical consideration, as changes in the polymer matrix over time may alter the this compound release profile. Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) should be conducted to establish appropriate shelf life and storage conditions. For nanocapsules exhibiting unacceptable initial burst release, modifications to the preparation method such as implementing a double emulsion technique, increasing polymer concentration, or adding viscosity enhancers to the core composition can provide effective mitigation. Additionally, storage container compatibility should be evaluated, as adsorption to glass or plastic surfaces may reduce delivered dose accuracy, particularly for low-concentration formulations. Silicification of glass vials or the addition of non-ionic surfactants to the suspension medium can minimize this adsorption and ensure accurate dosing throughout the product shelf life.
The encapsulation of this compound in PLGA nanocapsules opens numerous possibilities for pharmaceutical applications, particularly in enhancing the delivery of this bioactive compound. The nanocapsule platform provides protection against enzymatic and chemical degradation, improves bioavailability through enhanced cellular uptake, and enables controlled release kinetics that can be tailored to specific therapeutic needs. The inherent bioactivity of this compound, including its anti-inflammatory and antimicrobial properties, can be leveraged in dermatological applications for treating conditions such as acne, psoriasis, and atopic dermatitis. The nanocapsule formulation enhances skin penetration and provides sustained release at the application site, potentially improving efficacy while reducing application frequency. Additionally, the lipophilic nature of this compound makes it an excellent candidate for enhancing the solubility and absorption of co-encapsulated poorly water-soluble drugs, acting as a bioavailability enhancer in combination therapies.
Future developments in This compound-loaded nanocapsules will likely focus on surface functionalization for active targeting, integration with diagnostic agents for theranostic applications, and development of stimulus-responsive systems for precision drug delivery. The PEGylation of PLGA nanocapsules has demonstrated significant promise in improving systemic circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect [4]. Additionally, the incorporation of targeting ligands such as antibodies, peptides, or aptamers on the nanocapsule surface can further improve site-specific delivery, potentially reducing off-target effects and enhancing therapeutic efficacy. The development of combination therapies through co-encapsulation of this compound with other therapeutic agents represents another promising direction, particularly for cancer treatment where multi-modal approaches often yield superior outcomes. As nanotechnology manufacturing continues to advance, the translation of these sophisticated nanocapsule systems from laboratory research to clinical applications will undoubtedly expand, offering new therapeutic options for challenging medical conditions.
This compound estolides represent an advanced class of bio-based lubricants derived from castor oil, specifically through the oligomerization of ricinoleic acid moieties. These specialized esters are characterized by a unique molecular structure where secondary ester linkages form between the hydroxy group of one ricinoleic acid chain and the carboxyl group of another, creating branched oligomeric networks. This structural complexity confers exceptional lubricating properties, including high viscosity indices, excellent thermal stability, and superior lubricity compared to conventional vegetable oils and mineral-based lubricants. The growing demand for environmentally friendly lubricants with competitive performance profiles has positioned this compound estolides as promising candidates across various industrial applications, including hydraulic fluids, gear oils, and compressor lubricants [1] [2].
The fundamental estolide structure can be described as oligomers of fatty acids formed through two primary mechanisms: olefin addition or hydroxy addition. In the case of this compound estolides, the hydroxy addition pathway predominates, where the hydroxyl group at the 12-position of ricinoleic acid undergoes esterification with the carboxyl group of adjacent fatty chains. This results in the formation of "capped" estolides when non-hydroxy fatty acids complete the chain or "uncapped" varieties when hydroxy fatty acids continue the polymerization. The degree of polymerization and branching significantly influences the final physicochemical properties of the lubricant, allowing researchers to tailor materials for specific application requirements [1] [2].
Functional acid ionic liquids (ILs) serve as highly efficient and environmentally benign catalysts for this compound estolide synthesis through esterification. The following protocol outlines the optimized procedure based on response surface methodology optimization:
Reaction Setup: In a solvent-free system, combine ricinoleic acid monomers with [BSO3HMIM]TS ionic liquid catalyst at 12% loading by weight relative to the acid. The reaction vessel should be equipped with mechanical stirring, temperature control, and a nitrogen inlet to maintain an inert atmosphere [3].
Reaction Conditions: Heat the mixture to 140°C with constant stirring at 300 rpm for 12 hours. The reaction progress can be monitored by tracking the acid value reduction through periodic sampling and titration according to ASTM D974. The activation energy for this esterification process is approximately 62.84 kJ/mol based on Arrhenius equation calculations [3].
Workup Procedure: After completion, allow the reaction mixture to cool to approximately 60°C, then add hexane to dilute. Separate the ionic liquid catalyst through centrifugation at 5000 rpm for 10 minutes. The catalyst can be reused for multiple cycles after washing with ethyl acetate and drying under vacuum. Concentrate the hexane layer under reduced pressure to obtain the estolide product [3].
Quality Assessment: The resulting estolides should achieve an acid value of 48.0 ± 2.5 mg KOH/g, indicating a high degree of polymerization. The relative impact of reaction parameters on esterification efficiency follows the order: catalyst loading > reaction temperature > reaction time [3].
Enzyme-catalyzed synthesis offers an alternative route with superior selectivity and milder reaction conditions. The following protocol utilizes commercially available immobilized lipases:
Enzyme Selection: Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) demonstrates the highest catalytic activity for estolide formation, with esterification activity of 3824 μmols of acid·min⁻¹·g⁻¹ of lipase. Alternative enzymes such as Lipozyme RM-IM (1909 μmols·min⁻¹·g⁻¹) and Lipozyme TL-IM (699 μmols·min⁻¹·g⁻¹) show lower efficiency for this specific application [4].
Reaction Setup: Combine oleic acid and methyl ricinoleate in a 1:1 molar ratio (0.015 mol each) in a solvent-free system. Add 6 wt% Novozym 435 relative to total substrate mass. Conduct the reaction at atmospheric pressure and 80°C with constant stirring at 200 rpm for 48 hours [4].
Water Management: To drive the equilibrium toward esterification, employ molecular sieves (3 Å) at 250 mg per 0.03 mol substrates, added at the beginning of reaction. Alternatively, apply vacuum (0.6 mbar) after an initial 6-hour period at atmospheric pressure to remove condensation water [4].
Enzyme Reusability: After each batch, separate the immobilized enzyme by decantation or filtration, wash with n-hexane, and vacuum-dry before reuse. Under optimal conditions, Novozym 435 retains approximately 15% of its initial activity after four reaction cycles [4].
Reaction Monitoring: Track reaction progression by measuring the reduction in acid value over time. Calculate conversion percentage using the formula: Conversion (%) = [(AV_initial - AV_final) / AV_initial] × 100 [4].
The following diagram illustrates the complete synthesis workflow, highlighting key decision points and optimization parameters for both chemical and enzymatic routes:
The physicochemical properties of this compound estolides make them particularly suitable for lubricant applications. The table below summarizes key performance metrics compared to conventional lubricant basestocks:
Table 1: Physicochemical Properties of this compound Estolides and Reference Lubricants
| Property | Enzymatic Estolides | Chemical Estolides | Castor Oil | Petroleum Base Oil | Test Method |
|---|---|---|---|---|---|
| Kinematic Viscosity @ 40°C (cSt) | 23.9 | 25-35 | 240-250 | 32-46 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 5.2 | 6-8 | 19-21 | 5-7 | ASTM D445 |
| Viscosity Index | 153 | 110-165 | 85-95 | 95-105 | ASTM D2270 |
| Pour Point (°C) | -24 | -3 to -45 | -18 to -22 | -15 to -25 | ASTM D97 |
| Acid Value (mg KOH/g) | <5 | 48.0 ± 2.5 | 2-4 | <0.1 | ASTM D974 |
| Oxidation Stability | Good | Improved | Moderate | Varies with additives | ASTM D943 |
| Copper Strip Corrosion | 1a | 1a | 1a | 1a | ASTM D130 |
The data demonstrate that This compound estolides exhibit significantly improved viscosity indices compared to conventional castor oil, indicating better viscosity retention across operational temperature ranges. The low-temperature properties are also enhanced, with pour points as low as -45°C for certain chemically synthesized estolide variants. These improvements address key limitations of vegetable oil-based lubricants, which typically suffer from poor low-temperature performance and limited viscosity-temperature relationships [5].
Tribological characteristics of this compound estolides show marked improvement over conventional bio-based lubricants:
Table 2: Tribological Performance Comparison at Elevated Temperatures
| Parameter | O. violaceus TAG Estolides | Castor TAG Estolides | Conventional Castor Oil | Test Conditions |
|---|---|---|---|---|
| Coefficient of Friction (100°C) | 0.03-0.04 | 0.04-0.05 | 0.08-0.12 | Ball-on-disc, 1 GPa, 100°C |
| Wear Rate (mm³/N·m) | 1.2 × 10⁻⁷ | 2.5 × 10⁻⁷ | 8.7 × 10⁻⁷ | Ball-on-disc, 1 GPa, 100°C |
| Oxidative Onset Temperature (°C) | 285 | 265 | 195 | Pressure DSC, 100 psi O₂ |
| Thermal Degradation Onset | 300°C | 250°C | 200°C | TGA, N₂ atmosphere |
| Steel Surface Oxidation | Minimal | Moderate | Significant | Raman spectroscopy post-test |
The superior lubricity of estolides is particularly evident at elevated temperatures, where O. violaceus triacylglycerol (TAG) estolides demonstrate up to a threefold reduction in friction coefficient compared to conventional castor oil. Furthermore, wear rates improve by nearly an order of magnitude, indicating significantly enhanced protective properties. These performance advantages correlate with the structural stability of the estolide configuration, which maintains lubricity under high shear stress and temperature conditions that would degrade simpler triglyceride structures [1].
The oxidative stability of estolides represents another critical advantage. While conventional castor oil begins significant degradation at approximately 200°C, estolide structures remain stable up to 250-300°C, with O. violaceus TAG estolides showing particularly robust resistance to thermal decomposition. This property translates to extended service life in demanding applications where thermal cycling is common [1].
Structural elucidation of this compound estolides requires advanced analytical techniques to characterize complex isomeric compositions:
Sample Preparation: Dissolve estolide samples in chloroform:propan-2-ol:acetonitrile:aqueous salt solution (0.5:0.05:0.80:0.10, by vol.) at a concentration of 10 μg·mL⁻¹. Use 1.0 mmol·L⁻¹ solutions of ammonium, lithium, or sodium formate as ionization enhancers. For ozone-induced dissociation (OzID) experiments, prepare samples in chloroform:methyl t-butyl ether:methanol (0.05:0.5:0.5, by vol.) at 100 μg·mL⁻¹ and dilute 1:1 (v/v) with methanolic salt solution (Li⁺ or Na⁺; 2.5 mmol·L⁻¹) [6].
MS Analysis Parameters: Employ nanoelectrospray ionization with spray voltage of 1800 V and nitrogen delivery gas. Generate ammonium [M + NH₄]⁺, sodium [M + Na]⁺, or lithium [M + Li]⁺ molecular adducts. Lithium adducts typically provide the most informative fragmentation patterns for structural determination. Subject ions to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation analysis [6].
Structural Determination: Key fragment ions identify fatty acid composition and estolide branching patterns. For triacylglycerol estolides (TG-EST), fragment ions reveal the arrangement of fatty acids and fatty acid esters of hydroxy fatty acid (FAHFA) subunits. Combine CID with ozone-induced dissociation (OzID) to determine double bond positions and distinguish between α-, ω-, and inner-position estolide branching isomers [6].
Data Interpretation: Look for characteristic fragment patterns that differentiate glycerol sn-regioisomers and estolide-branching regioisomers. The relative abundance of specific product ions enables identification of branching sites at the ω-position (terminal carbon), α-position (carbon number 2), or inner positions (e.g., position 10) along the hydroxy fatty acid chain [6].
The following diagram illustrates the complete analytical characterization pathway for this compound estolides:
This compound estolides have demonstrated exceptional performance across diverse lubrication applications:
Hydraulic Fluids and Gear Oils: Estolides effectively lubricate in ISO VG32 and VG100 grades, matching commercial standards while offering superior biodegradability. Their high viscosity indices (110-165) ensure consistent performance across operational temperature ranges, while their low pour points (-3 to -45°C) enable reliable cold-weather operation. Formulations typically incorporate 0.5-1.0% phenolic antioxidants and 0.1-0.5% corrosion inhibitors to enhance oxidative stability and equipment protection [5] [2].
Metalworking Fluids: The inherent lubricity and film strength of estolides reduce cutting forces and tool wear in machining operations. Their polar structure promotes strong adhesion to metal surfaces, forming protective boundary films under extreme pressure conditions. Formulations typically combine estolides with extreme pressure additives (e.g., sulfurized compounds) and emulsifiers for water-miscible products [2].
Compressor Oils and Greases: The low volatility and high flash points of estolide-based formulations make them ideal for compressor applications where carbon buildup is a concern. In greases, estolides demonstrate excellent compatibility with lithium and calcium soap thickeners, producing stable structures with good oil release properties and mechanical stability [2] [7].
Environmentally Sensitive Applications: The enhanced biodegradability and low ecotoxicity of estolides position them as preferred base stocks for environmentally acceptable lubricants in marine, forestry, and agricultural applications where accidental release is possible. Formulations must comply with relevant eco-label standards such as EU Ecolabel, Blue Angel, or Nordic Swan [1] [2].
Successful estolide-based lubricant formulations require careful additive selection to maximize performance while maintaining environmental compatibility:
Antioxidant Systems: Combine primary antioxidants (e.g., phenolic compounds like BHT at 0.3-0.7%) with secondary antioxidants (e.g., phosphites or thioesters at 0.2-0.5%) for synergistic oxidative protection. The relatively high native oxidative stability of estolides reduces antioxidant treat rates compared to conventional vegetable oils [7].
Viscosity Modifiers: While estolides naturally exhibit favorable viscosity-temperature characteristics, olefin copolymers (OCP) or polyalkyl methacrylates (PMA) can further extend the viscosity range for multigrade applications. Typical treat rates range from 3-8% depending on the viscosity grade target [7].
Antiwear and Extreme Pressure Additives: Select environmentally acceptable options such as phosphorus-containing compounds (e.g., tricresyl phosphate at 0.5-1.0%) or sulfurized esters for extreme pressure protection. These additives work synergistically with the inherent lubricity of the estolide base oil [7].
Corrosion Inhibitors: Incorporate metal passivators (e.g., tolyltriazole at 0.05-0.1%) and film-forming amines (0.1-0.3%) to protect ferrous and non-ferrous metals. The natural affinity of estolides for metal surfaces enhances corrosion inhibitor persistence [7].
Demulsifiers and Antifoam Agents: Include polyglycol-based demulsifiers (50-100 ppm) and silicone-based antifoam agents (10-30 ppm) to control fluid appearance and air release properties, particularly in circulating systems [7].
This compound estolides represent a versatile class of bio-based lubricants with performance characteristics that equal or exceed petroleum-based alternatives in many applications. The synthesis protocols outlined—employing either high-efficiency ionic liquid catalysts or enzymatic approaches—provide researchers with scalable methods to produce these advanced materials with controlled structural properties. The comprehensive analytical workflows enable precise characterization of complex estolide compositions, including isomeric distributions that significantly influence performance attributes.
The exceptional tribological properties of this compound estolides, particularly their high viscosity indices, excellent thermal stability, and superior lubricity, position them as sustainable alternatives to conventional lubricant basestocks. As industrial sectors increasingly prioritize both performance and environmental responsibility, these advanced bio-based materials offer a compelling solution that aligns with circular economy principles while meeting demanding technical requirements.
Triricinolein is the primary triglyceride component of castor oil, consisting of glycerol esterified with three molecules of ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid). This unique structure contains ester bonds at each of the three carbon positions of the glycerol backbone, with each ricinoleic acid moiety featuring both a carboxylic ester group and additional hydroxyl functionality along its 18-carbon chain. The hydrolysis of this compound's ester bonds liberates glycerol and ricinoleic acid, with the latter comprising 89-92% of castor oil's fatty acid content [1] [2]. Ricinoleic acid itself possesses three functionally significant groups: a carboxylic acid (-COOH), a hydroxyl (-OH), and an alkene (-C=C-), which collectively enable diverse chemical transformations and applications [1].
The hydrolysis of this compound's ester bonds represents a fundamental chemical process of significant industrial and pharmaceutical importance. Ester hydrolysis refers to the cleavage of ester bonds through reaction with water, which can proceed under acidic, basic, or enzymatic catalysis [3] [4]. This process is particularly valuable for accessing ricinoleic acid and its derivatives, which have substantial applications across pharmaceutical, cosmetic, oleochemical, and industrial sectors. Ricinoleic acid demonstrates confirmed bactericidal, anti-inflammatory, and antiherpetic properties, enhancing its pharmaceutical relevance [1]. Furthermore, the hydrolysis of this compound serves as a critical step in producing biodegradable polymers, lubricants, coatings, and surfactants, highlighting the broad utility of this fundamental chemical transformation [1].
The hydrolysis of ester bonds in this compound follows established mechanisms for triglyceride hydrolysis, which can proceed through different pathways depending on reaction conditions and catalysts. The Ingold classification system categorizes ester hydrolysis mechanisms into eight possible types based on three criteria: acid or base catalysis, unimolecular or bimolecular reaction, and acyl-oxygen versus alkyl-oxygen bond cleavage [4]. In practical terms, this compound ester hydrolysis primarily occurs through three main pathways: acid-catalyzed, base-catalyzed (saponification), and enzyme-catalyzed mechanisms, each with distinct characteristics and applications.
The following diagram illustrates the general workflow for selecting appropriate hydrolysis methods based on desired outcomes and constraints:
Base-catalyzed hydrolysis (saponification) represents the most common mechanism for ester hydrolysis, classified as BAC2 in the Ingold system, indicating Base-catalyzed, Acyl-oxygen bond Cleavage, Bimolecular reaction [4]. This mechanism proceeds through a nucleophilic acyl substitution pathway wherein hydroxide ions attack the carbonyl carbon of the ester bond, forming a tetrahedral intermediate that subsequently collapses to release the alcohol moiety (in this compound's case, glycerol) and a carboxylic acid salt [3]. For this compound, this process occurs at each of the three ester positions, ultimately yielding glycerol and ricinoleate salts.
The BAC2 mechanism proceeds through several well-defined steps. First, the hydroxide ion nucleophilically attacks the electrophilic carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (which would be a glycerol derivative in the case of this compound). Finally, the resulting carboxylic acid is immediately deprotonated by the alkoxide ion or another hydroxide ion to form a carboxylate salt, rendering the reaction irreversible under basic conditions [3]. This irreversibility is a key advantage of base-catalyzed hydrolysis, as it drives the reaction to completion without concern for equilibrium limitations. The following diagram illustrates this mechanism:
Acid-catalyzed hydrolysis of this compound typically follows the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen bond Cleavage, Bimolecular), which is essentially the reverse of the Fischer esterification process [3] [4]. This mechanism begins with protonation of the carbonyl oxygen, which markedly increases the electrophilicity of the carbonyl carbon atom. This enhanced electrophilicity facilitates nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. The intermediate then undergoes proton transfer, followed by elimination of the alcohol component (glycerol), regenerating the acid catalyst and yielding the free carboxylic acid (ricinoleic acid) [3].
A significant characteristic of the acid-catalyzed mechanism is its reversible nature, establishing an equilibrium between hydrolysis and esterification. To shift this equilibrium toward complete hydrolysis, practitioners often employ Le Chatelier's principle by using water in large excess or removing one of the products (typically the alcohol) as it forms [3]. For esters with tertiary alkyl groups, an alternative AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen bond Cleavage, Unimolecular) may occur, proceeding through an SN1 pathway with carbocation formation [3]. However, this pathway is less relevant for this compound, as its glycerol backbone is primary.
Enzymatic hydrolysis of this compound employs lipase enzymes as biological catalysts, with the most effective being Lipozyme TL IM (a commercial immobilized lipase preparation) [1]. This method offers significant advantages as an environmentally friendly "green" approach, operating under mild conditions with exceptional selectivity. The mechanism involves the lipase enzyme acting at the oil-water interface, where it catalyzes the cleavage of ester bonds through a catalytic triad (typically serine-histidine-aspartate) that facilitates nucleophilic attack on the carbonyl carbon [1] [5].
The enzymatic mechanism proceeds through a ping-pong bi-bi mechanism with acyl-enzyme intermediate formation. First, the catalytic serine residue nucleophilically attacks the carbonyl carbon of the ester bond, forming a tetrahedral intermediate that collapses to release glycerol and create an acyl-enzyme complex. Subsequently, a water molecule hydrolyzes this acyl-enzyme intermediate, forming another tetrahedral intermediate that finally liberates the free ricinoleic acid and regenerates the active enzyme [5]. This mechanism achieves remarkable efficiency, with reported conversion rates of 96.2% ± 1.5% for this compound hydrolysis using Lipozyme TL IM [1].
Alkaline hydrolysis, or saponification, provides a highly efficient method for complete this compound hydrolysis. This protocol is adapted from established base-catalyzed ester hydrolysis methods optimized for castor oil [3] [1].
Enzymatic hydrolysis using immobilized lipases offers a green chemistry approach with high selectivity and mild reaction conditions. This protocol is based on the highly effective Lipozyme TL IM system [1].
Table 1: Quantitative Comparison of this compound Hydrolysis Methods
| Method | Catalyst/ Conditions | Temperature | Time | Conversion | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Alkaline Hydrolysis | 5M NaOH, ethanol co-solvent | 80°C | 2-4 hours | ~99% | High conversion, simple setup, irreversible | Strong base handling, salt formation, purification needed |
| Enzymatic Hydrolysis | Lipozyme TL IM, DIPE, buffer pH 7.0 | 37°C | 8-12 hours | 96.2% ± 1.5% [1] | Mild conditions, green chemistry, high selectivity | Longer reaction time, enzyme cost, solvent removal |
| Acid-Catalyzed Hydrolysis | 1-2% H₂SO₄, excess water | 100°C | 36-48 hours [1] | 93-98% | No strong bases, direct acid production | Reversible reaction, equipment corrosion, high temperature |
| Twitchell Process | Twitchell reagent (sulfonic acid), 1-2% H₂SO₄ | 100°C (steam) | 36-48 hours [1] | ~93% | Effective emulsification, industrial scale | Long reaction time, acidic conditions, byproducts |
Table 2: Overview of Industrial Hydrolysis Techniques Applicable to this compound
| Technique | Catalyst Type | Reaction Conditions | Mechanism Classification | Key Features |
|---|---|---|---|---|
| Alkaline Hydrolysis | Hydroxide ions (OH⁻) | Aqueous base, elevated temperature | BAC2 [4] | Irreversible, carboxylate formation, common in soap making |
| Acid-Catalyzed Hydrolysis | Mineral acids (H₂SO₄, HCl) | Acidic aqueous, high temperature | AAC2 (primary), AAL1 (tertiary) [3] [4] | Equilibrium process, requires excess water, reversible |
| Enzymatic Hydrolysis | Lipase enzymes | Mild temperature, pH ~7.0 | Enzyme-mediated acyl cleavage [1] | Regioselective, mild conditions, green approach |
| High-Pressure Splitting | Water (autoionization) | High temperature/pressure, no catalyst | AAC2/AAL1 [1] | No catalyst needed, continuous process, industrial scale |
| Twitchell Process | Twitchell reagent + H₂SO₄ | Steam hydrolysis, atmospheric pressure | AAC2 with emulsification [1] | Emulsifier action, batch process, historical significance |
The hydrolysis of this compound to produce ricinoleic acid enables numerous applications across diverse industries. In the pharmaceutical sector, ricinoleic acid serves as a key intermediate for synthesizing various therapeutic agents and drug delivery systems. Research has demonstrated its conversion into Ricinoleic-Lactic Acid Copolyester, which functions as an effective drug carrier matrix [1]. Additionally, ricinoleic acid itself exhibits confirmed bactericidal, anti-inflammatory, and antiherpetic properties, supporting its direct use in medicinal formulations [1]. The specific positioning of hydroxyl groups along the fatty acid chain, achieved through selective hydrolysis protocols, enables the production of derivatives with enhanced bioavailability and targeted therapeutic effects.
In industrial and oleochemical applications, ricinoleic acid from this compound hydrolysis serves as a versatile platform chemical for manufacturing numerous valuable products. The three functional groups (-COOH, -OH, -C=C-) present in ricinoleic acid enable diverse chemical transformations including dehydration, alkoxylation, sulfation, epoxidation, and halogenation [1]. These transformations produce specialized chemicals such as biodegradable polymers, lubricants, coatings, adhesives, and surfactants. The cosmetic industry extensively utilizes ricinoleic acid and its derivatives in detergent formulations, amphoteric surfactants, and as hair and skin conditioning agents [1]. The enzymatic hydrolysis method, with its high selectivity and mild conditions, is particularly valuable for producing high-purity ricinoleic acid destined for sensitive applications such as cosmetic and pharmaceutical products.
The hydrolysis of this compound ester bonds represents a fundamental chemical transformation with significant implications across multiple industrial sectors. Understanding the distinct mechanistic pathways—acid-catalyzed (AAC2), base-catalyzed (BAC2), and enzymatic hydrolysis—enables researchers to select optimal conditions based on their specific requirements for efficiency, selectivity, and sustainability. The experimental protocols presented herein provide reproducible methodologies for executing these hydrolytic transformations, with the enzymatic approach using Lipozyme TL IM emerging as a particularly promising green chemistry alternative, achieving impressive 96.2% conversion rates under mild conditions [1].
Future developments in this compound hydrolysis will likely focus on process intensification and sustainability enhancements. Advances in enzyme engineering may yield lipase mutants with improved activity, stability, and specificity for this compound, potentially enabling solvent-free hydrolysis systems. The integration of hydrolysis processes with biorefinery concepts could facilitate more comprehensive utilization of castor oil components, maximizing value generation while minimizing waste. Additionally, the exploration of continuous flow systems for both chemical and enzymatic hydrolysis presents opportunities for improved process control, scalability, and economic viability. As demand for bio-based chemicals continues growing, optimized this compound hydrolysis protocols will remain essential for unlocking the full potential of castor oil as a renewable feedstock for the chemical industry.
The table below summarizes a published methodology for synthesizing 1,2(2,3)-diricinolein via a two-step enzymatic process, which can be a key step in triricinolein production [1].
| Step | Reaction | Optimal Lipase | Optimal Solvent | Yield | Reaction Time |
|---|---|---|---|---|---|
| 1 | Methanolysis of this compound to 2-Monoricinolein | Rhizopus oryzae (ROL) | Diisopropyl ether (DIPE) | 78% | 3 hours |
| 2 | Esterification of 2-Monoricinolein with Ricinoleic Acid | Rhizopus oryzae (ROL) | Diisopropyl ether (DIPE) | 58% | 1 hour |
Experimental Context and Limitations: This data originates from a 2006 study, which is not current [1]. The synthesis was performed at a water activity of 0.11. The resulting 1,2(2,3)-diricinolein was reported to have a high purity of 97.2% after analysis by NMR [1].
The following diagram outlines the two-step enzymatic synthesis process based on the protocol above:
Triricinolein is a triglyceride with specific handling requirements. The key stability data from its chemical data sheet is summarized below.
| Property | Value / Description |
|---|---|
| CAS No. | 15505-14-3 [1] |
| Chemical Name | This compound [1] |
| Molecular Formula | C57H104O9 [1] |
| Molecular Weight | 933.43 [1] |
| Stability Note | Light Sensitive [1] |
| Recommended Storage | Amber Vial, Refrigerator [1] |
| Physical Form | Oil [1] |
| Solubility | Slightly soluble in Acetone and Chloroform [1] |
Here are answers to frequently asked questions and troubleshooting tips based on its chemical profile.
Q1: Why is this compound sensitive to light? A1: While the exact mechanism for this compound isn't detailed in the search results, light sensitivity in organic compounds often occurs because light energy can break chemical bonds or drive oxidative reactions [2]. The chromophores in a molecule absorb light, which can lead to its degradation [3].
Q2: What are the best practices for handling and storing this compound? A2: Follow these guidelines to maintain its stability [1]:
Q3: How can I troubleshoot suspected light-induced degradation in my experiment? A3: If you observe changes in the physical appearance of this compound, consider the following:
For handling light-sensitive compounds like this compound, a standardized workflow helps minimize degradation risk. The diagram below outlines the key steps.
You can adapt these general methodologies to study this compound stability.
1. Forced Degradation Study under Light Stress
2. Monitoring Antioxidant Stability
The table below summarizes the primary methods for detecting and confirming ricin presence, which is the first step in evaluating the success of any purification process.
| Method | Principle | Key Application/Performance | Reference |
|---|---|---|---|
| Immunoassay (ECL/ELISA) [1] | Antibody-based detection of ricin protein | Highly sensitive detection in complex matrices (e.g., ground beef); ECL more sensitive than ELISA [1]. | Toxins (Basel). 2011 |
| Real-Time PCR [2] | Detection of Ricinus communis DNA | Useful for tracing contamination source; sensitivity depends on DNA extraction method and sample type [2]. | Forensic Sci Int. 2014 |
| Metabolomics (UHPLC-MS) [3] | Measures metabolic changes in response to toxin | Identifies exposure before behavioral signs; altered triglycerides and amino acids are predictive biomarkers [3]. | Metabolomics. 2019 |
If using PCR-based detection, the choice of DNA purification method significantly impacts sensitivity. The table below compares methods evaluated for extracting R. communis DNA from various sample types.
| Method | Type | Best For | Performance Notes |
|---|---|---|---|
| QIAamp DNA Blood Mini Kit [2] | Manual | Crude ricin preparations | Resulted in the greatest sensitivity for this sample type [2]. |
| MasterPure Complete DNA & RNA Kit [2] | Manual | Spiked powders | Performed best with powdered samples [2]. |
| MagNA Pure Systems [2] | Automated | Castor beans, spiked swabs | All four methods tested showed equivalent performance for these sample types [2]. |
Ricin is an extremely potent toxin. Adherence to strict safety protocols is non-negotiable [4].
Understanding ricin's mechanism highlights the importance of complete contamination control. The following diagram shows how the toxin enters cells and inhibits protein synthesis.
Here are common challenges and methodological considerations for your troubleshooting guide.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Inconsistent ricin detection | PCR inhibitors co-purified with DNA | Use an inhibition control assay; consider automated purification systems shown to yield inhibitor-free DNA [2]. |
| Low sensitivity in detection | Ricin concentration below assay detection limit | Concentrate sample or use more sensitive methods (e.g., ECL over standard ELISA) [1]. |
| Unclear source of contamination | Insufficient monitoring of process workflow | Implement a rigorous testing protocol using complementary methods (e.g., immunoassay and PCR) at each preparation step to identify contamination points. |
Q: What is the lethal dose of ricin, and why is contamination a serious concern? A: The estimated lethal oral dose in humans is approximately 1 milligram per kilogram of body weight [5]. Due to its high toxicity and stability, even trace contamination in any preparation derived from castor beans is a significant safety hazard.
Q: Are there any specific biomarkers to confirm ricin exposure in a research setting? A: Yes. Recent metabolomic studies show that changes in specific plasma metabolites—including those in arginine/proline metabolism, bile acid metabolism, and triacylglyceride pathways—can serve as early biomarkers of exposure, potentially before overt symptoms appear [3].
Q: What is the most critical step in handling triricinolein preparations? A: The most critical step is primary containment. All procedures must be conducted within a certified biosafety cabinet using appropriate PPE to prevent researcher exposure and environmental release [4].
Encapsulation Efficiency (EE%) is a critical quality attribute (CQA) that measures the effectiveness of the encapsulation process. It is calculated as the percentage of the active ingredient successfully incorporated into the carrier system compared to the initial amount used [1].
The formula for calculating EE% is: [ \mathrm{EE}%=\left({\mathrm{W}}{\mathrm{t}}/{\mathrm{W}}{\mathrm{i}}\right)\times 100% ] Where:
Quantification of Wₜ typically requires sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or spectroscopic methods, after extracting the drug from the carrier system [2] [1].
The table below summarizes the major factors that impact encapsulation efficiency, based on experimental findings from various studies.
| Factor | Influence on Encapsulation Efficiency | Example & Supporting Evidence |
|---|---|---|
| Drug-Carrier Interactions | Inducing specific interactions (e.g., electrostatic) between the drug and the lipid bilayer can significantly improve EE. | Protein encapsulation in liposomes increased by enhancing enzyme-lipid surface interactions [3]. |
| Stabilizers / Additives | Protect the drug from destabilization at interfaces, during freeze-thawing, or from adsorption to surfaces. | Sucrose (prevents instability from freeze-thawing), Phenylalanine (reduces adsorption at water/DCM interface), Poloxamer 188 (enhances stability in solution) [4]. |
| Manufacturing Process & Parameters | The method and its specific parameters (e.g., lipid concentration, number of freeze-thaw cycles) are critical. | Increased lipid concentration and number of freeze-thaw cycles led to higher EE in liposomes [3]. Emulsion solvent evaporation method can be optimized for high EE of water-soluble drugs [2]. |
| Composition & Formulation Ratios | The ratios of different lipid components (e.g., ionizable lipids, PEG-lipids) directly affect EE and nanoparticle characteristics. | The molar percentage of PEG-lipid significantly impacts LNP size, stability, and EE. Lack of PEG can lead to large, polydisperse particles with poor encapsulation [5]. |
Accurate measurement is key to troubleshooting. The table below compares common methods used to determine encapsulation efficiency.
| Method | Principle | Best For / Notes |
|---|---|---|
| Chromatographic Methods (HPLC/UHPLC) [2] [5] | Separates and quantifies the encapsulated drug after extraction from the carrier. | Considered a standard, reliable method. Used for cetirizine HCl in microspheres [2] and for LNP composition analysis [5]. |
| Capillary Gel Electrophoresis (CGE) [6] | Separates free mRNA from encapsulated mRNA based on size and charge. A deformulation agent (e.g., Triton X-100) releases the cargo for analysis. | Ideal for fragile macromolecules like mRNA. Provides high-resolution separation to differentiate intact cargo from degraded species [6]. |
| Fluorescent & Radioactive Methods [7] | Uses fluorescent dyes or radioactive labels bound to the drug to measure its concentration. | Highly reliable, but requires labeling of the drug molecule. A study on protein encapsulation in PLGA NPs found these methods among the most accurate [7]. |
| Indirect Methods (e.g., BCA Assay) [7] | Measures the amount of unencapsulated drug in the supernatant after separating the nanoparticles (e.g., by centrifugation). | EE is calculated indirectly (Initial Drug - Free Drug). Can be less accurate due to potential drug leakage during separation [7]. |
The following workflow provides a logical sequence for diagnosing and addressing low EE in your experiments. This diagram is based on the common factors and solutions identified in the technical literature.
For a methodical approach, consider using a Design of Experiments (DoE). This is a powerful, statistically-based method to efficiently explore multiple factors simultaneously.
| Problem Phenomenon | Possible Causes | Suggested Solutions & Rationale |
|---|
| Low/Incomplete Hydrolysis | Product Inhibition: Long-chain free fatty acids (e.g., ricinoleic acid) generated during hydrolysis inhibit the lipase [1]. | ✓ Dilute the substrate: Reduces localized concentration of inhibitory products [1]. ✓ Use small droplet emulsions: Increases surface area, delaying surface coverage by inhibitory products [1]. ✓ Continuous product removal: Use methods like cold trapping or adsorption to remove free fatty acids from the reaction medium. | | Slow Reaction Rate | Substrate Accessibility: Large, poorly emulsified lipid droplets limit enzyme access [1]. Sub-optimal Temperature: Enzyme not operating at its temperature optimum. | ✓ Optimize emulsification: Create stable, fine emulsions with small, uniform droplet sizes to maximize the oil-water interface [1]. ✓ Determine temperature optimum: Refer to foundational studies; hydrolysis of this compound by ricin lipase is known to be temperature-sensitive [2]. | | Enzyme Inactivation | Interfacial Denaturation: Agitation or shearing at the oil-water interface can denature the enzyme. Chemical Denaturation: Detergents or contaminants in the substrate can inactivate the lipase [3]. | ✓ Optimize mixing speed: Ensure sufficient mixing without causing excessive shear stress. ✓ Ensure substrate purity: Use high-purity this compound (e.g., from castor oil) and avoid contaminants known to interfere with lipase action [3] [4]. | | Difficulty Analyzing Products | Complex Mixture: Reaction contains triglycerides, diglycerides, monoglycerides, and free fatty acids. | ✓ Use specific analytical techniques: Employ TLC, HPLC, or GC-MS for accurate separation, identification, and quantification of all reaction products [5]. |
Q1: What is the primary source of this compound for experimental work? A1: this compound is the main triglyceride constituent of castor oil, comprising up to 89-92% of its fatty acid content [6] [4]. High-purity this compound is typically prepared from castor oil through processes like hydrolysis and purification [4].
Q2: My hydrolysis works initially but then plateaus. Why? A2: This is a classic sign of product inhibition. Research on gastric lipolysis shows that long-chain free fatty acids like ricinoleic acid, once generated, partition strongly to the lipid droplet surface (with a high molar phase distribution coefficient) and physically prevent the lipase from accessing its triglyceride substrate, thereby halting the reaction [1].
Q3: Are there specific lipases known to effectively hydrolyze this compound? A3: Yes, the search results indicate that a lipase from ricin (the castor bean plant itself) has been studied for this purpose [2]. Furthermore, immobilized enzymes like Lipozyme TL IM have demonstrated high conversion rates (up to 96.2%) in producing ricinoleic acid from castor oil, making them excellent candidates for this compound hydrolysis [4].
Q4: How can I accurately measure the extent of hydrolysis? A4: You can use enzymatic assay kits that detect the released glycerol [3]. For more detailed analysis of the lipid species, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for quantifying fatty acids and partial glycerides, respectively [5].
To better visualize the process and a key problem, the following diagrams outline a general hydrolysis workflow and the specific mechanism of product inhibition.
I hope this structured guide helps you troubleshoot your experiments effectively.
Q1: What are the main technical challenges in purifying triricinolein? Purifying this compound is difficult due to the high ricinoleic acid content and the presence of minor glycerides with similar structures [1] [2]. Key challenges include:
Q2: Why is solvent selection critical for recrystallization? Recrystallization relies on a large solubility difference between the target compound and impurities across temperatures [3] [4]. A suitable solvent must dissolve this compound when hot and minimally when cold. The high polarity and hydroxyl group of this compound make finding a solvent with this precise balance difficult; polar solvents may retain it in solution, while non-polar solvents may not dissolve it sufficiently [3].
This protocol outlines a method for preliminary purification of this compound from commercial castor oil.
1. Principle This method leverages the differential solubility of this compound in a solvent or solvent pair at different temperatures. The optimal solvent should fully dissolve crude castor oil upon heating, then allow this compound to crystallize upon cooling while impurities remain in solution [3].
2. Materials
3. Procedure
Step 1: Solvent Selection and Solubility Screening
Step 2: Dissolving the Sample
Step 3: Hot Filtration (Optional)
Step 4: Cooling and Crystallization
Step 5: Isolating and Drying Crystals
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low/No Crystal Yield | Solvent polarity too high; insufficient solubility difference [3]. | Screen alternative solvents or use a solvent-antisolvent pair [3] [4]. |
| Overcooling causing oil separation ("oiling out") [3]. | Cool solution more slowly. Re-dissolve and use a different solvent with higher boiling point [4]. | |
| Poor Purity | Cooling too fast, trapping impurities [3]. | Ensure slow cooling rate for larger, purer crystals [3]. |
| Insufficient washing after filtration [3]. | Rinse crystals thoroughly with small amounts of ice-cold solvent post-filtration [3]. | |
| High Viscosity & Handling Issues | Intrinsic property of castor oil/triricinolein [2]. | Use warm solvent for transfers; consider higher processing temperatures. |
The following diagrams outline the core purification workflow and a systematic troubleshooting process.
For higher purity requirements, consider these advanced techniques:
For quick reference, here are the core chemical identifiers and properties of this compound. Note that two different CAS Numbers are reported in the literature.
| Property | Value |
|---|---|
| Chemical Name | This compound [1] |
| Other Names | Glyceryl triricinoleate; 1,2,3-Propanetriyl tris(12-hydroxy-9-octadecenoate) [1] |
| CAS Number | 15505-14-3 [1] or 2540-54-7 [2] |
| Molecular Formula | C57H104O9 [1] [2] |
| Molecular Weight | 933.43 g/mol (or 933.5 g/mol) [1] [2] |
| Form | Oil [1] |
| Stability | Light Sensitive [1] |
One study provides a detailed methodology for the enzymatic conversion of this compound, which is crucial for producing specific derivatives. The workflow below summarizes the experimental process.
Experimental Protocol: Lipase-Catalyzed Methanolysis of this compound [3]
This protocol is designed to produce 1,2(2,3)-diricinolein, a valuable intermediate for further enzymatic studies in lipid biosynthesis.
Precise analysis is critical for troubleshooting production. The following methods are cited in the literature for identifying and quantifying this compound and its related compounds.
| Method | Application | Key Details |
|---|---|---|
| HPLC with ELSD [3] | Identification and quantification of acylglycerols in castor oil. | Effective for separating and analyzing molecular species of acylglycerols without requiring derivatization. |
| Non-aqueous Reversed-Phase HPLC [3] | Separation of synthetic triacylglycerols and diacylglycerols. | Useful for analyzing the products of synthesis reactions in organic solvents. |
| NMR Spectroscopy [3] | Determining isomeric purity of products (e.g., 1,2-diricinolein vs. 1,3-diricinolein). | Provides structural confirmation and quantitative ratio of isomers. |
| ESI-MS (Electrospray Ionization Mass Spec) [3] | General analysis of reaction products. | Used for identifying the molecular species present in the reaction mixture. |
What is the primary source of this compound? this compound is the main triglyceride component of castor oil, derived from the seeds of the Ricinus communis plant. Its structure is based on ricinoleic acid, a fatty acid with a unique hydroxyl group [4] [5].
Are there any special handling or storage requirements? this compound is light-sensitive and should be stored in an amber vial under refrigeration to maintain stability [1].
Based on the search results, here are specific challenges and suggested paths forward for scaling up production.
Challenge 1: Optimizing the Supply of Ricinoleic Acid The entire production of this compound relies on a sufficient and high-quality supply of its precursor, ricinoleic acid, from castor beans.
Challenge 2: Scaling Enzymatic Processes The enzymatic method described is a batch process at a laboratory scale. Moving to continuous production and handling enzymes in large quantities presents engineering challenges.
Q1: What are the main categories of solubility enhancement methods? The primary methods can be categorized into Physical Modifications, Chemical Modifications, and Miscellaneous/Novel Technologies [1] [2] [3].
Q2: Which technique is the best for my compound? There is no single "best" technique. The choice depends on the physicochemical properties of your compound (e.g., melting point, log P, pKa), the intended route of administration, and the desired dosage form. A systematic screening approach is often necessary [4].
Q3: Over 60% of new drug candidates have poor solubility. What are the most common traditional techniques? [5] [3] Common and well-established techniques include particle size reduction (micronization/nanosuspension), salt formation for ionizable compounds, and the use of cosolvents or surfactants [1] [2] [3].
Q4: Are there any novel, high-impact technologies I should be aware of? Yes, recent research highlights several promising approaches. Silica nanoparticles with ultrahigh silanol density can enhance solubility by 10 to 2,000-fold through competitive adsorption [5]. Machine learning models can now rapidly screen thousands of potential solvents in silico [4] [6], and Natural Deep Eutectic Solvents (NADES) offer a green and tunable solubilization medium [4].
The table below summarizes key solubility enhancement methods for easy comparison.
| Technique | Brief Description | Key Considerations |
|---|---|---|
| Particle Size Reduction [1] [2] | Increases surface area for dissolution. Nanosuspensions create particles of 200-600 nm. | Does not change equilibrium solubility. Nanosuspensions require stabilizers to prevent aggregation. |
| Solid Dispersions [1] [3] | Dispersion of drug in inert hydrophilic carrier matrix (e.g., polymers). | Can lead to unstable amorphous forms; risk of crystallization over time. |
| Salt Formation [2] [3] | Converting an ionizable drug into a salt form, which typically has higher solubility. | Only applicable to ionizable compounds. Risk of precipitation in the GI tract. |
| Cosolvency [2] [3] | Using a water-miscible solvent (e.g., PEG, ethanol, propylene glycol) in which the drug has good solubility. | Biocompatibility of solvents is a key concern. Risk of precipitation upon dilution. |
| Surfactants / Micelles [1] [2] | Use of amphiphilic molecules to lower surface tension and encapsulate drugs in micelles. | Toxicity and irritancy potential of surfactants must be evaluated. |
| pH Adjustment [2] [3] | Modifying the micro-environmental pH to ionize the drug and increase its aqueous solubility. | Limited to ionizable compounds. Can cause irritation or precipitation in vivo. |
| Hydrotropy [7] [3] | Using high concentrations of additives (hydrotropes) to increase solubility. | Requires large amounts of hydrotropic agent, which may not be feasible for all formulations. |
| Nanotechnology (Silica Nanoparticles) [5] | Adsorbing drug molecules onto engineered silica surfaces with ultrahigh silanol density for rapid release in water. | A novel, broad-spectrum approach. Shown to be stable for over two years in testing. |
| Natural Deep Eutectic Solvents (NADES) [4] | Using mixtures of natural compounds (e.g., choline chloride & glycerol) that form liquids with enhanced solubilization power. | Considered a "green" alternative. Properties can be finely tuned for specific applications. |
Here are detailed methodologies for two highly relevant techniques: a general solvent screening workflow and the specific application of silica nanoparticles.
This protocol uses computational screening to efficiently identify the best solvents before lab experiments, saving time and resources [4] [6].
Objective: To rapidly identify optimal pure solvents, binary mixtures, or ternary mixtures for dissolving a poorly soluble compound.
Materials:
Workflow Diagram:
Procedure:
This is a novel, high-efficacy method based on 2025 research that can be adapted for various poorly soluble compounds [5].
Objective: To enhance drug solubility by 10 to 2,000-fold through competitive adsorption on high-affinity silica nanosurfaces.
Materials:
Mechanism Diagram:
Procedure:
Problem: Precipitation upon dilution.
Problem: Low dissolution rate even with high surface area.
Problem: Physical instability of amorphous formulations.
This table summarizes the key parameters from a study that successfully optimized the lipase-catalyzed methanolysis of triricinolein to produce 1,2(2,3)-diricinolein [1].
| Parameter | Optimal Condition / Value |
|---|---|
| Target Reaction | Lipase-catalyzed methanolysis of this compound |
| Desired Product | 1,2(2,3)-diricinolein |
| Optimal Enzyme | Penicillium roquefortii Lipase (PRL) |
| Optimal Reaction Medium | Diisopropyl ether (DIPE) |
| Optimal Water Activity (aw) | 0.53 |
| Reported DAG Yield | 88% |
| Reported Isomer Purity | 88% (1,2(2,3)-isomer vs. 1,3-isomer) |
For a comprehensive troubleshooting guide, you can structure FAQs around the core components of a reaction. The following principles, while generalized from PCR optimization, are applicable to many enzymatic and biochemical processes [2] [3].
The diagram below outlines a systematic workflow for troubleshooting and optimizing a biochemical reaction, integrating the key parameters previously discussed [2] [3].
The available search results provided a strong foundation for one specific reaction but were limited in covering a wider range of this compound derivatives. To build a more comprehensive support center, you could:
Triglycerides are lipid molecules that serve as a crucial energy source, formed when the body converts unused calories for storage in fat cells [1] [2]. "Triricinolein" specifically refers to a triglyceride composed of three ricinoleic acid molecules. Ricinoleic acid is a unique hydroxy fatty acid found predominantly in castor oil, known for its anti-inflammatory and other bioactive properties.
The biological activity of a triglyceride is heavily influenced by the specific fatty acids it contains. Therefore, the activity of this compound is expected to differ significantly from triglycerides composed of more common fatty acids like palmitic, oleic, or linoleic acid. This underscores the need for direct, head-to-head experimental comparisons.
While data on this compound is absent from the search results, a study on the plant alkaloid trigonelline provides an excellent template for a rigorous experimental protocol to compare bioactive compounds [3]. The workflow below outlines the key phases of such an investigation.
The methodology from the trigonelline study can be directly adapted to investigate this compound [3]:
Based on general lipid science, the table below hypothesizes the potential contrasting activities between a specialized triglyceride like this compound and more common dietary triglycerides.
| Biological Activity | Common Dietary Triglycerides (e.g., Soybean, Palm Oil) | Specialized Triglycerides (Hypothesized for this compound) |
|---|---|---|
| Primary Metabolic Role | Energy storage and release [1] [2] | Precursor for specialized fatty acids (ricinoleic acid) with unique pharmacology |
| Inflammatory Response | Generally neutral; high intake can be pro-inflammatory | Potential anti-inflammatory activity (inferred from ricinoleic acid) |
| Signaling Pathways | Influence pathways related to energy metabolism and adipogenesis | May modulate specific pathways like NF-κB (for inflammation) or neuro-signaling |
| Key Molecular Targets | Lipoprotein lipase, PPARs for energy metabolism | Potential targeted modulation of pro-inflammatory cytokines (TNFα, IL-6) [3] |
To conclusively map the biological activity of this compound, the following steps are recommended:
| Feature | Oleic Acid Triglycerides | Triricinolein |
|---|---|---|
| Chemical Structure | Glycerol backbone esterified with three oleic acid molecules (C18:1, omega-9, monounsaturated) [1] [2]. | Glycerol backbone esterified with three ricinoleic acid molecules (a hydroxy monounsaturated fatty acid) [3]. |
| Physical State | Liquid (oil) at room temperature [1] [2]. | Information not available in search results. |
| Primary Sources | Olive oil (55-83%), canola oil, peanut oil, animal fats [1] [2]. | Castor oil (main component) [3]. |
| Key Chemical Properties | Single cis double bond causes a "kink" in the chain; susceptible to oxidation (rancidification) [1] [2]. | Contains a hydroxyl (-OH) group on the 12th carbon of each ricinoleic acid chain, making it unique among fatty acids [3]. |
| Biological & Health Effects | Readily stored in lipid droplets, may reduce lipotoxicity; associated with beneficial cardiovascular effects [4] [2]. | Information not available in search results. |
| Common Uses | Food, soaps, cosmetics, pharmaceuticals (as excipient), nanoparticle synthesis [2]. | Laxative (castor oil), industrial uses (lubricants, biofuels) [3]. |
Although a direct comparison was not found, one study offers an experimental framework that could be adapted for your comparison. The research contrasted the effects of the free fatty acids Oleic Acid (OA) and Palmitic Acid (PA) on liver cells (HepG2 line) [4].
Experimental Protocol:
Relevant Findings for OA: The study concluded that OA overload led to the formation of numerous, large lipid droplets and an interaction pattern with mitochondria that favored fat storage ("passive" LDs), which was less toxic to the cells compared to PA [4].
The experimental workflow from this study is visualized below, which could serve as a model for designing a comparison that includes this compound.
Given the lack of direct comparative data, here are suggestions for building a comprehensive guide:
For a quantitative HPLC method, you must demonstrate that it is suitable for its intended purpose by evaluating specific parameters. The table below outlines these key parameters, their definitions, and typical acceptance criteria based on International Council for Harmonisation (ICH) guidelines [1] [2].
| Parameter | Definition & Purpose | Typical Acceptance Criteria & Methodology [1] |
|---|---|---|
| Specificity | Ability to unequivocally assess the analyte in the presence of interfering components like impurities, degradants, or excipients [1]. | Baseline separation of analyte from known interferents. Peak purity assessment via PDA or MS detectors [1]. |
| Accuracy | Closeness of measured value to the true value. | Recovery: 98-102% for API assay; sliding scale for impurities. Assessed with ≥9 determinations over 3 concentration levels [1]. |
| Precision | Degree of scatter in repeated measurements. Includes repeatability (same day, same analyst) and intermediate precision (different days, analysts, equipment) [1]. | Repeatability (RSD): < 1.0% for API assay; < 5.0% for impurities. Intermediate Precision: Should show no significant difference between sets of data [1]. |
| Linearity | Ability to obtain test results directly proportional to analyte concentration. | Correlation Coefficient (R²): ≥ 0.999 [3]. Visual inspection of the residual plot [1]. |
| Range | Interval between upper and lower analyte concentrations for which linearity, accuracy, and precision are demonstrated. | From 80-120% of test concentration for assay; from reporting threshold to 120% of specification for impurities [1]. |
| LOD & LOQ | Limit of Detection (LOD): Lowest detectable amount. Limit of Quantification (LOQ): Lowest quantifiable amount with accuracy and precision. | Signal-to-noise ratio: 3:1 for LOD; 10:1 for LOQ [2]. |
Here are detailed methodologies for some of the core validation experiments you would need to conduct.
Forced degradation studies stress the sample to generate degradants and prove the method's stability-indicating capability [1].
Accuracy is typically evaluated by spiking the analyte into a placebo or sample matrix at known concentrations.
Before any validation testing or routine analysis, a System Suitability Test is run to ensure the HPLC system is performing adequately. This involves multiple injections of a standard preparation [1]. The following workflow outlines a typical validation process that incorporates these experiments:
Choosing the right Chromatography Data System (CDS) is crucial for data integrity, management, and compliance. The table below compares popular platforms [4] [5].
| Software Platform | Vendor | Key Features | Best For |
|---|---|---|---|
| Empower CDS | Waters | Industry-leading; strong compliance (21 CFR Part 11); scalable architecture; intelligent auto-integration [4]. | Large, regulated environments (QA/QC). |
| Chromeleon CDS | Thermo Fisher | Highly flexible (supports 500+ instruments); eWorkflow templates; powerful reporting & BI tools [4]. | Multi-vendor labs requiring workflow standardization. |
| OpenLAB CDS | Agilent | Multi-vendor control; seamless migration from ChemStation; scalable workstation/client/server options [4]. | Labs standardizing on Agilent or mixed instruments. |
| LabSolutions | Shimadzu | Unified control for LC/GC; centralized data management (CS version); regulatory compliance [4]. | Labs with Shimadzu instrumentation. |
| Clarity | DataApex | Affordable 3rd-party software; multi-instrument support; flexible for various detectors [4]. | Budget-conscious labs and research settings. |
For high-throughput labs, Ultra-Performance Liquid Chromatography (UPLC) is a common alternative. The choice depends on your project's needs [6].
| Parameter | HPLC | UPLC |
|---|---|---|
| Pressure Range | Up to 400 bar | 1,000 - 1,200 bar |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Typical Runtime | 20 - 45 minutes | 2 - 5 minutes |
| Sensitivity | Moderate | High |
| Solvent Consumption | Higher (e.g., 1.0 mL/min) | Lower (e.g., 0.3 mL/min) |
| Primary Use | Routine QC, compendial testing | R&D, high-throughput analysis |
When to choose UPLC: For high-throughput needs, faster method development, and when superior resolution for complex mixtures is required. When to stick with HPLC: For methods that must comply with pharmacopeial monographs, in environments with lower pressure tolerance, or when method transfer and column lifetime are primary concerns [6].
The table below summarizes the active components and anti-inflammatory mechanisms of several plant oils, based on current scientific literature.
| Oil | Major Active Component(s) | Reported Anti-inflammatory Mechanisms & Evidence |
|---|---|---|
| Castor Oil | Ricinoleic Acid [1] | Luteolin and ricinoleic acid identified as contributors to anti-inflammatory action; used traditionally for inflammation and rheumatoid arthritis [1]. |
| Thymol-Rich Oils | Thymol [2] [3] | Targets key pathways (MAPK, NF-κB, JAK/STAT, arachidonic acid); reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); shown in preclinical models [2] [3]. |
| Triolein | Triolein (a triglyceride) [4] | Regulates autophagy and inflammation via AKT/mTOR pathway; reduces infarct volume, improves recovery, attenuates microglial activation, and lowers pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in mouse stroke model [4]. |
| Fennel & Cumin Oils | Estragole (Fennel), Cuminaldehyde (Cumin) [5] | Suppresses human neutrophil activation (respiratory burst, degranulation); inhibits calcium influx and MAPK phosphorylation (p38, JNK, ERK) [5]. |
| Nirgundi Oil | Luteolin [1] | Luteolin identified as a component for anti-inflammatory action; used alongside castor oil for synergistic effects in traditional preparations [1]. |
To evaluate the anti-inflammatory efficacy of these substances, researchers employ standardized in vitro and in vivo models. Here are the key methodologies referenced in the search results.
In Vitro Neutrophil Assays [5]: These experiments use human neutrophils isolated from peripheral blood. Activation is induced by stimulants like formyl-methionyl-leucyl-phenylalanine (fMLF). Key measurements include:
In Vivo Stroke Model (MCAO/R) [4]: This model studies the effects in a live animal (e.g., C57BL/6J mice).
The anti-inflammatory effects of these compounds often involve complex cellular signaling pathways. The diagram below illustrates the common pathways targeted by the oils discussed, such as the MAPK and AKT/mTOR pathways.
This diagram shows how several oils, like thymol-rich oils and fennel/cumin oils, inhibit the MAPK and NF-κB pathways [2] [5], while triolein acts primarily on the AKT/mTOR pathway to modulate autophagy and inflammation [4].
Based on the gathered information, here are some points to consider for creating a comprehensive comparison guide:
To develop a suitable analytical method, it's important to understand the system you are working with.
For any analytical procedure used in pharmaceutical development, you must demonstrate that it is suitable for its intended use, a process known as Analytical Method Validation [4] [5]. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key validation parameters you need to address [5].
The table below summarizes the core parameters, their definitions, and a proposed experimental approach for validating a method to quantify this compound in nanocapsules.
| Validation Parameter | Objective | Proposed Experimental Protocol |
|---|---|---|
| Specificity/Selectivity [5] | Confirm method measures only this compound without interference from nanocapsule shell, excipients, or degradation products. | Compare chromatograms of blank nanocapsules, pure this compound standard, and this compound-loaded nanocapsules. Resolve all peaks and verify no co-elution [4]. |
| Accuracy [4] [5] | Determine closeness of measured value to true this compound value. | Spike known this compound amounts (50%, 75%, 100%, 125%, 150%) into placebo nanocapsules. Analyze, calculate % recovery (target: 98-102%) [4]. |
| Precision [4] [5] | Evaluate measurement variability under normal conditions. | Analyze multiple samples (n≥6) from same nanocapsule batch. Calculate %RSD of this compound content (acceptance: %RSD ≤ 2.0%) [4]. |
| Linearity & Range [4] [5] | Demonstrate proportional response of method to this compound concentration. | Prepare & analyze this compound standard solutions across concentration range (e.g., 50-150% of target). Calculate correlation coefficient (r² > 0.999) [4]. |
| Limit of Detection (LOD) / Quantitation (LOQ) [4] [5] | Determine lowest this compound concentration detectable (LOD) and quantifiable with precision/accuracy (LOQ). | Based on standard deviation of response and slope of calibration curve: LOD = 3.3(SD/S); LOQ = 10(SD/S) [4]. |
| Robustness [5] | Assess method reliability with deliberate, small variations in parameters (e.g., temperature, pH, flow rate). | Intentionally alter one parameter at a time and evaluate impact on results (e.g., retention time, peak area). |
The following diagram outlines a logical workflow for developing and validating your analytical method, from initial setup to final routine use.
Based on the search results, here are critical points to integrate into your validation protocol:
Developing a robust analytical method is an iterative process. This framework, built on regulatory guidelines, provides a solid foundation for your work on this compound nanocapsules.
The table below summarizes the key experimental findings from a study focused on producing 1,2(2,3)-diricinolein from triricinolein, which can serve as a building block for more complex drug delivery systems [1].
| Parameter | Lipase from Penicillium roquefortii (PRL) in Diisopropyl Ether (DIPE) | Lipase from Penicillium roquefortii (PRL) in n-Hexane |
|---|---|---|
| Optimal Water Activity (a_w) | 0.53 | 0.11 |
| Yield of 1,2(2,3)-diricinolein | 88% recovery of DAG | 93% recovery of DAG |
| Purity of 1,2(2,3)-isomer | 88% (at a_w 0.53) | 71% (at a_w 0.11) |
| Key Reaction Outcome | Higher specificity, higher purity of the desired 1,2(2,3)-isomer. Considered optimal. | High yield, but lower purity of the desired isomer. |
The following methodology was used to generate the data in the table above [1]:
While direct data on formulated this compound drugs is scarce, its derivatives would typically be incorporated into advanced delivery platforms. The field has moved significantly towards the following systems, which provide context for how a this compound-based system might be developed and evaluated [2] [3] [4].
The diagram below illustrates how these modern systems, particularly ionizable LNPs, function in a biological environment to deliver their payload.
To build a comprehensive comparison guide, you may need to investigate the following areas, as they were not covered in the available search results:
The search results contained only one source with information on this compound, providing its fundamental chemical identity without performance data relevant to lubrication [1].
| Property | Value |
|---|---|
| Chemical Name | 12-Hydroxy-9-octadecenoic acid 1,2,3-propanetriyl ester [1] |
| CAS Number | 15505-14-3 [1] |
| Molecular Formula | C57H104O9 [1] |
| Molecular Weight | 933.43 g/mol [1] |
| Boiling Point | 879.2±65.0 °C (Predicted) [1] |
| Density | 0.977±0.06 g/cm³ (Predicted) [1] |
| Form | Colourless Oil [1] |
| Stability | Light Sensitive [1] |
Synthetic lubricants are engineered fluids designed for superior performance under extreme conditions compared to conventional mineral oils [2] [3]. They are primarily categorized by their base stock composition.
| Type | Key Properties | Common Applications |
|---|
| Polyalphaolefins (PAO) (Group IV) [2] | Excellent thermal & oxidative stability, high viscosity index [3]. | Automotive engines, industrial turbines [3]. | | Esters (Group V) [2] | Polarity (excellent lubricity, metal adhesion), high temperature stability [2]. | Aviation, high-temperature industrial settings (often blended or as additives) [2] [3]. | | Polyalkylene Glycols (PAG) (Group V) [2] | High lubricity, polarity, low traction, high viscosity index, water solubility options [2]. | Gear oils, metalworking fluids, compressor lubricants, food-grade lubricants [2]. |